n2-Ethylguanosine
Description
Structure
3D Structure
Properties
CAS No. |
77312-39-1 |
|---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
NNQCGMWOZJYFTM-IOSLPCCCSA-N |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N2-Ethylguanosine Formation from Acetaldehyde: A Technical Guide for Researchers
An In-depth Examination of the Formation, Quantification, and Biological Significance of a Key Acetaldehyde-DNA Adduct
This technical guide provides a comprehensive overview of the formation of N2-ethylguanosine (N2-EtG), a significant DNA adduct resulting from exposure to acetaldehyde. Acetaldehyde, a primary metabolite of ethanol and a component of tobacco smoke, is a recognized carcinogen. Its reaction with DNA is a critical event in the initiation of alcohol-associated cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical mechanisms, experimental protocols for quantification, and the biological consequences of N2-EtG formation.
The Chemical Pathway: From Acetaldehyde to a Stable DNA Adduct
Acetaldehyde is an electrophilic compound that readily reacts with nucleophilic sites on DNA bases. The primary target for acetaldehyde adduction is the exocyclic amino group (N2) of guanosine. The reaction proceeds through a two-step mechanism:
-
Formation of an Unstable Schiff Base: Acetaldehyde reacts with the N2-amino group of deoxyguanosine (dG) to form a transient and unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG). This adduct is the most abundant initial product of the reaction.[1][2]
-
Reduction to a Stable Adduct: The unstable N2-ethylidene-dG can be stabilized in vivo through reduction to the more persistent N2-ethyl-2'-deoxyguanosine (N2-EtG).[2][3] This reduction can also be performed in vitro using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4), a critical step in the analytical quantification of this adduct.[2]
It is important to note that acetaldehyde can also participate in the formation of other DNA adducts, such as α-methyl-γ-hydroxy-1,N2-propano-2'-deoxyguanosine (CrPdG), which arises from the reaction of two acetaldehyde molecules with deoxyguanosine.
Quantitative Analysis of this compound
The quantification of N2-EtG in biological samples is a key tool for assessing acetaldehyde exposure and its potential biological effects. The most widely accepted and sensitive method for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
A typical workflow for the quantification of N2-EtG in biological samples, such as blood or tissues, involves several critical steps:
Detailed Experimental Protocols
2.2.1. DNA Extraction
-
Objective: To isolate high-purity DNA from cellular material.
-
Protocol:
-
Homogenize tissue samples or lyse cells using a lysis buffer (e.g., containing SDS and proteinase K).
-
Remove proteins and other cellular debris by phenol-chloroform extraction or by using commercial DNA extraction kits (e.g., Qiagen QIAamp DNA Mini Kit).
-
Precipitate DNA with ice-cold ethanol or isopropanol.
-
Wash the DNA pellet with 70% ethanol to remove salts.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
-
2.2.2. Reduction of N2-ethylidene-dG
-
Objective: To convert the unstable N2-ethylidene-dG to the stable N2-EtG for accurate quantification.
-
Protocol:
-
To the purified DNA solution, add sodium cyanoborohydride (NaBH3CN) to a final concentration of approximately 10-20 mg/mL.
-
Incubate the mixture at 37°C for 24 hours.
-
2.2.3. Enzymatic Hydrolysis
-
Objective: To digest the DNA into its constituent deoxynucleosides.
-
Protocol:
-
Add an isotopically labeled internal standard (e.g., [15N5]N2-ethyl-dG) to the DNA sample for accurate quantification.
-
Perform a sequential enzymatic digestion. First, incubate the DNA with DNase I and nuclease P1 at 37°C for 2 hours.
-
Then, add phosphodiesterase I and alkaline phosphatase and continue the incubation at 37°C for another 2 hours.
-
Terminate the reaction by adding a solvent like acetonitrile or by heat inactivation.
-
2.2.4. Sample Cleanup
-
Objective: To remove enzymes and other interfering substances before LC-MS/MS analysis.
-
Protocol:
-
Use solid-phase extraction (SPE) with a C18 cartridge to enrich the deoxynucleosides.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the deoxynucleosides with a solvent such as methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2.2.5. LC-MS/MS Analysis
-
Objective: To separate and quantify N2-EtG.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: For N2-EtG, the transition of the protonated molecule [M+H]+ to the protonated guanine base is monitored (e.g., m/z 296.1 -> 180.1). For the internal standard, the corresponding mass shift is monitored (e.g., [15N5]N2-ethyl-dG: m/z 301.1 -> 185.1).
-
Quantitative Data on this compound Levels
Numerous studies have quantified N2-EtG levels in human biological samples, providing valuable data on the relationship between alcohol consumption and DNA damage.
Table 1: N2-EtG Levels in Human Leukocyte DNA
| Population | N2-EtG Level (adducts per 10^8 dG) | Reference |
| Non-drinkers | 2,690 ± 3,040 fmol/µmol dGuo | |
| Drinkers | 5,270 ± 8,770 fmol/µmol dGuo | |
| Non-smoking males (baseline) | 34.6 ± 21.9 | |
| Non-smoking males (3-5h post 150mL vodka) | 35.1 ± 21.0 | |
| Non-smoking males (24h post 150mL vodka) | 36.8 ± 20.7 | |
| Non-smoking males (48h post 150mL vodka) | 35.6 ± 21.1 |
Table 2: N2-EtG Levels in Human Oral Cell DNA
| Condition | N2-EtG Level (adducts per 10^7 dG) | Reference |
| Baseline | ~1-10 | |
| 4h post-alcohol dose | Up to 100-fold increase from baseline |
Biological Consequences and Signaling Pathways
The formation of N2-EtG and other acetaldehyde-derived DNA adducts is not a benign event. These lesions can interfere with essential cellular processes, leading to genomic instability and contributing to carcinogenesis. The cell possesses a complex network of DNA repair and signaling pathways to counteract such damage.
Acetaldehyde-induced DNA damage, including the formation of N2-EtG and interstrand crosslinks (ICLs), triggers a robust DNA damage response (DDR). Key signaling pathways involved include:
-
Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of ICLs, which can be induced by acetaldehyde. Activation of the FA pathway involves the monoubiquitination of the FANCD2-FANCI complex, which then coordinates downstream repair processes.
-
Homologous Recombination (HR) and Nucleotide Excision Repair (NER): These are major DNA repair pathways involved in repairing acetaldehyde-induced DNA damage.
-
ATM/ATR Signaling: The checkpoint kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. They are activated in response to DNA damage, including that caused by acetaldehyde, and initiate a signaling cascade that leads to cell cycle arrest and the activation of DNA repair proteins.
The presence of N2-EtG in the DNA template can block DNA replication by replicative polymerases, leading to stalled replication forks. This can result in frameshift mutations and genomic instability. Translesion synthesis (TLS) polymerases can bypass these lesions, but this process can be error-prone, further contributing to mutagenesis.
Conclusion
This compound is a critical biomarker of acetaldehyde exposure and a key player in the molecular mechanisms of alcohol-related carcinogenesis. Its accurate quantification in human samples provides a valuable tool for assessing DNA damage and cancer risk. Understanding the intricate cellular responses to N2-EtG formation, including the activation of complex DNA repair and signaling pathways, is essential for developing effective strategies for the prevention and treatment of acetaldehyde-related diseases. This technical guide provides a foundational understanding of these processes and offers detailed methodologies to aid researchers in this important field of study.
References
An In-depth Technical Guide to the Chemical Synthesis and Characterization of N2-Ethylguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and characterization of N2-Ethylguanosine, a significant nucleoside adduct implicated in DNA damage and mutagenesis. This document details experimental protocols, presents key characterization data, and illustrates the scientific workflow from synthesis to analysis.
Chemical Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of guanosine with acetaldehyde, a metabolite of ethanol, followed by a reduction step. This process mimics the in vivo formation of this DNA adduct.
Experimental Protocol: Reductive Amination for this compound Synthesis
This protocol is adapted from methodologies described for the synthesis of similar N2-alkylguanosine derivatives.
Materials:
-
Guanosine
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium acetate buffer (0.2 M, pH 4.5)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve guanosine (1 mmol) in 100 mL of a 1:1 mixture of 0.2 M sodium acetate buffer (pH 4.5) and methanol.
-
Addition of Acetaldehyde: To the stirred solution, add a 10-fold molar excess of acetaldehyde (10 mmol).
-
Schiff Base Formation: Allow the reaction to stir at room temperature for 2 hours to facilitate the formation of the intermediate Schiff base.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a 5-fold molar excess of sodium cyanoborohydride (5 mmol) in small portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of DCM:Methanol (9:1).
-
Quenching and Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer three times with an equal volume of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to yield this compound.
-
Final Product: Collect the fractions containing the pure product, evaporate the solvent, and dry under vacuum.
Characterization of this compound
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer at room temperature.
-
Data Analysis: Process the spectra to identify the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for each signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H8 | ~8.0 | C8: ~137 |
| H1' | ~5.8 | C1': ~87 |
| H2' | ~4.5 | C2': ~74 |
| H3' | ~4.1 | C3': ~70 |
| H4' | ~3.9 | C4': ~85 |
| H5', H5'' | ~3.6, ~3.5 | C5': ~61 |
| N²-CH₂ | ~3.4 (quartet) | N²-CH₂: ~35 |
| N²-CH₃ | ~1.2 (triplet) | N²-CH₃: ~15 |
| NH | ~10.6 (broad s) | C2: ~154 |
| NH₂ | ~6.5 (broad s) | C4: ~151 |
| C5: ~117 | ||
| C6: ~157 |
Note: These are predicted values based on known data for similar compounds and may vary slightly from experimental results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. Acquire a full scan mass spectrum.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and any significant fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₂H₁₈N₅O₅⁺ | 312.1302 | ~312.1 |
| [M+Na]⁺ | C₁₂H₁₇N₅O₅Na⁺ | 334.1121 | ~334.1 |
| [Guanine-Ethyl+H]⁺ | C₇H₉N₅O⁺ | 180.0829 | ~180.1 |
The fragmentation of this compound in tandem MS (MS/MS) would typically show a characteristic loss of the ribose sugar, resulting in a prominent fragment ion corresponding to the N2-ethylguanine base (m/z ~180.1).[1][2]
Workflow and Logical Relationships
The synthesis and characterization of this compound follow a logical progression from starting materials to a fully characterized final product. This workflow is essential for ensuring the purity and structural integrity of the compound for subsequent biological studies.
Biological Implications and Future Directions
This compound is primarily studied as a DNA adduct resulting from exposure to acetaldehyde, a known carcinogen. Its presence in DNA can block DNA replication and is potentially mutagenic.[3] Understanding the synthesis and properties of this compound is critical for:
-
Toxicology Studies: Investigating the mechanisms of acetaldehyde-induced carcinogenesis.
-
Biomarker Development: Using this compound as a biomarker for alcohol consumption and associated cancer risk.
-
Drug Development: Designing and synthesizing nucleoside analogues as potential therapeutic agents.
Further research into the cellular repair mechanisms that recognize and remove this compound from DNA will provide deeper insights into the cellular defense against this type of DNA damage. The detailed synthetic and characterization protocols provided in this guide serve as a foundational resource for researchers in these critical areas of study.
References
- 1. Preparation of N2-Ethyl-2'-deoxyguanosine-d4 as an Internal Standard for the Electrospray Ionization-Tandem Mass Spectrometric Determination of DNA Damage by Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of N2-Ethylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a major metabolite of ethanol, with the exocyclic amino group of guanine.[1][2] Its presence in biological systems is of significant interest due to its role as a biomarker of alcohol consumption and its potential contributions to carcinogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, biological implications, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Formation of this compound
Acetaldehyde, generated from the oxidation of ethanol, can react with deoxyguanosine in DNA to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine.[4] This intermediate can then be reduced to the stable N2-ethyl-2'-deoxyguanosine adduct. This process has been observed in the DNA of blood cells from alcoholic patients, highlighting its in vivo relevance.
Biological Implications
Transcription Blocking and DNA Repair
This compound acts as a transcription-blocking DNA lesion. When RNA polymerase encounters this adduct on the transcribed strand, it stalls, inhibiting gene expression. The primary mechanism for the removal of such transcription-blocking adducts is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Studies have shown that the specific TC-NER components, ERCC8/CSA and ERCC6/CSB, are essential for the removal of this compound. In contrast, the Global Genome NER (GG-NER) pathway, which surveys the entire genome for damage, does not appear to play a significant role in the repair of this specific adduct.
Mutagenesis and Translesion Synthesis
If not repaired, this compound can be bypassed by specialized DNA polymerases during replication, a process known as translesion synthesis (TLS). This bypass can be error-prone, leading to mutations. The presence of this compound in DNA has been shown to block translesion DNA synthesis, which can result in replication failure or frameshift and transversion mutations. Y-family DNA polymerases, such as polymerase η (eta) and ι (iota), are involved in the bypass of this compound. Polymerase η can bypass the lesion efficiently and accurately, while polymerase ι can also facilitate bypass, in part by positioning the adducted base in the syn conformation.
Quantitative Data
The following tables summarize quantitative data related to this compound and similar adducts from various studies.
Table 1: Levels of N7-Alkylguanine Adducts in Human Lung Tissue
| Group | N | 7-methyl-dGp (adducts per 107 dGp) | 7-ethyl-dGp (adducts per 107 dGp) |
| Total | 88 | 2.1 ± 0.9 | 0.9 ± 0.5 |
| Gender | |||
| Female | 17 | 1.9 ± 0.9 | 1.1 ± 0.7 |
| Male | 71 | 2.1 ± 0.9 | 0.9 ± 0.5 |
| Race | |||
| African American | 17 | 2.3 ± 0.9 | 1.0 ± 0.5 |
| Caucasian | 71 | 2.0 ± 0.9 | 0.9 ± 0.5 |
Table 2: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite N2-Ethylguanine by DNA Polymerase κ
| Template Base | Incoming dNTP | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) |
| Guanine | dCTP | 13 ± 2 | 2.3 ± 0.1 | 0.18 |
| dTTP | 2200 ± 500 | 1.4 ± 0.2 | 0.00064 | |
| N2-Ethylguanine | dCTP | 20 ± 4 | 2.2 ± 0.2 | 0.11 |
| dTTP | 2500 ± 600 | 1.2 ± 0.2 | 0.00048 |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the sensitive quantification of this compound in DNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. DNA Extraction:
-
Extract genomic DNA from tissues or cells using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using UV spectrophotometry.
2. Enzymatic Digestion:
-
To 10-50 µg of DNA, add a buffer containing nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and continue incubation at 37°C for 1-2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-N2-ethyl-2'-deoxyguanosine) for accurate quantification.
3. Liquid Chromatography:
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might be: 0-5% B over 5 minutes, 5-50% B over 20 minutes, followed by a wash and re-equilibration.
4. Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. For N2-ethyl-dG, a common transition is the loss of the deoxyribose sugar.
In Vitro DNA Polymerase Bypass Assay
This assay is used to determine the efficiency and fidelity of DNA polymerases in bypassing an this compound adduct.
1. Substrate Preparation:
-
Synthesize an oligonucleotide template containing a site-specific this compound adduct.
-
Anneal a shorter, 5'-radiolabeled (e.g., with 32P) primer upstream of the adduct.
2. Reaction Mixture:
-
Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and BSA.
-
Add the annealed primer-template substrate, the DNA polymerase being tested, and a mixture of dNTPs. For fidelity assays, individual dNTPs can be added in separate reactions.
3. Incubation and Analysis:
-
Incubate the reaction at 37°C for a defined time course.
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments using a phosphorimager and quantify the bands corresponding to the unextended primer, the paused product at the adduct site, and the full-length bypass product.
Transcription-Blocking Reporter Assay
This cell-based assay measures the extent to which an this compound adduct blocks transcription.
1. Plasmid Construction:
-
Construct a reporter plasmid containing a reporter gene (e.g., EGFP or luciferase) downstream of a strong promoter.
-
Incorporate a single this compound adduct at a specific site within the transcribed strand of the reporter gene.
2. Cell Transfection:
-
Transfect mammalian cells (e.g., HEK293T) with the reporter plasmid containing the this compound adduct.
-
As a control, transfect cells with an identical plasmid lacking the adduct.
-
Co-transfect with a second plasmid expressing a different reporter (e.g., DsRed) to normalize for transfection efficiency.
3. Reporter Gene Assay:
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells.
-
Measure the expression of the reporter gene. For EGFP, this can be done by flow cytometry. For luciferase, a luminometer is used after adding the appropriate substrate.
-
Normalize the reporter gene expression to the expression of the co-transfected control reporter. A significant decrease in reporter expression in cells transfected with the adduct-containing plasmid compared to the control plasmid indicates transcription blocking.
Conclusion
The discovery of this compound in biological systems has provided a valuable biomarker for alcohol-related DNA damage and has shed light on the intricate cellular processes of DNA repair and mutagenesis. The technical protocols and data presented in this guide offer a comprehensive resource for researchers investigating the biological consequences of this and other DNA adducts. A thorough understanding of the formation, repair, and mutagenic potential of this compound is crucial for advancing our knowledge of carcinogenesis and for the development of novel therapeutic and preventative strategies.
References
Structural Analysis of N2-Ethylguanosine Adducts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a metabolite of ethanol, with the exocyclic amine of guanine. This lesion is of significant interest in the fields of toxicology, cancer research, and drug development due to its association with alcohol-related cancers. The presence of the ethyl group in the minor groove of the DNA helix disrupts normal DNA replication and transcription, potentially leading to mutations if not repaired. This technical guide provides a comprehensive overview of the structural analysis of N2-EtG adducts, detailing the experimental protocols for their characterization and the signaling pathways they influence.
Physicochemical and Structural Data
Table 1: Physicochemical Properties of N2-Ethyl-2'-deoxyguanosine
| Property | Value | Source |
| Molecular Formula | C12H17N5O4 | PubChem |
| Molecular Weight | 295.29 g/mol | PubChem |
| IUPAC Name | 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | PubChem |
| InChI Key | UYWJRODDLCOHBA-KVQBGUIXSA-N | PubChem |
| CAS Number | 101803-03-6 | PubChem |
Table 2: Crystallographic Data for this compound in Complex with DNA Polymerase ι
This table presents the root mean square deviation (RMSD) from ideal geometry for the crystal structure of a DNA duplex containing an this compound adduct complexed with human DNA polymerase ι. These values indicate the quality of the crystallographic model.
| Parameter | RMSD Value |
| Bond Lengths (Å) | 0.019 |
| Bond Angles (º) | 1.8 |
Data obtained from the crystal structure of DNA polymerase ι with N2-ethyl-Gua at the active site.
Biological Significance and Signaling Pathways
The this compound adduct is a significant lesion that can block DNA transcription.[1] Its repair in mammalian cells is primarily handled by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] The presence of this adduct stalls RNA polymerase, which then acts as a signal to recruit the TC-NER machinery.
However, if the lesion is not repaired, specialized translesion synthesis (TLS) DNA polymerases, such as polymerase ι (Pol ι) and polymerase η (Pol η), can bypass the adduct, albeit with the potential for introducing mutations.[2][3] Structural studies have shown that when bypassed by Pol ι, the this compound base adopts a syn conformation to accommodate the ethyl group in the major groove, allowing for the insertion of a nucleotide opposite the lesion.[2] This bypass mechanism can lead to single base deletions and transversions.
Below is a diagram illustrating the cellular response to this compound DNA adducts.
Experimental Protocols
Synthesis of this compound Phosphoramidite
The synthesis of an this compound phosphoramidite is essential for incorporating the adduct into synthetic oligonucleotides for structural and biological studies. The following protocol is adapted from methods for synthesizing N2-alkylated guanosine phosphoramidites.
Materials:
-
2'-Deoxyguanosine
-
Acetaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Pyridine, Dichloromethane (DCM), Acetonitrile, and Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
N2-Ethylation of 2'-Deoxyguanosine:
-
Dissolve 2'-deoxyguanosine in a suitable solvent (e.g., methanol/water mixture).
-
Add an excess of acetaldehyde and stir at room temperature.
-
Slowly add sodium cyanoborohydride to the reaction mixture and continue stirring overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the resulting N2-Ethyl-2'-deoxyguanosine by silica gel column chromatography.
-
-
5'-O-DMT Protection:
-
Dry the N2-Ethyl-2'-deoxyguanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried product in anhydrous pyridine and cool to 0°C.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol and extract the product with dichloromethane (DCM).
-
Purify the 5'-O-DMT-N2-Ethyl-2'-deoxyguanosine by silica gel column chromatography.
-
-
Phosphitylation:
-
Dry the 5'-O-DMT protected nucleoside by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried product in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC or 31P NMR.
-
Upon completion, quench the reaction and purify the final this compound phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.
-
The following diagram outlines the workflow for the synthesis of the this compound phosphoramidite.
LC-MS/MS Analysis of this compound in DNA
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts from biological samples.
Materials:
-
DNA sample (from tissues, cells, etc.)
-
Nuclease P1
-
Alkaline Phosphatase
-
[¹⁵N₅]-labeled this compound internal standard
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase LC column
-
Formic acid, Acetonitrile, Water (LC-MS grade)
Procedure:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from the biological sample using a standard DNA extraction kit or protocol.
-
Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).
-
Spike the DNA sample with a known amount of the [¹⁵N₅]-labeled this compound internal standard.
-
Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.
-
Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
Stop the reaction by adding a solvent like acetonitrile and centrifuge to pellet the enzymes. Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant containing the digested nucleosides onto the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Perform mass spectrometric analysis in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 296.1 | 180.1 | ~15-25 |
| [¹⁵N₅]-N2-Ethylguanosine | 301.1 | 185.1 | ~15-25 |
Note: Collision energies should be optimized for the specific instrument used.
The workflow for the LC-MS/MS analysis is depicted below.
Conclusion
The structural analysis of this compound adducts is a multifaceted process that combines chemical synthesis, advanced analytical techniques, and an understanding of cellular DNA repair and damage tolerance pathways. The protocols and data presented in this guide provide a framework for researchers to investigate the formation, fate, and biological consequences of this important DNA lesion. Further research, particularly high-resolution structural studies of the isolated adduct and its interactions with various DNA polymerases and repair proteins, will continue to enhance our understanding of the role of this compound in mutagenesis and carcinogenesis.
References
- 1. N2-Ethyl-2'-deoxyguanosine | C12H17N5O4 | CID 135742144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004824) [hmdb.ca]
The Dual Nature of N2-Ethylguanosine: A Roadblock and A Source of Genomic Instability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N2-ethylguanosine (N2-EtG) is a significant DNA adduct resulting from exposure to acetaldehyde, a metabolite of ethanol and a component of tobacco smoke. This guide provides a comprehensive technical overview of the role of N2-EtG in mutagenesis. It delves into the formation of this adduct, its impact on DNA replication, the cellular mechanisms that bypass this lesion, and the resulting mutational signatures. Detailed experimental protocols for the detection and quantification of N2-EtG and for studying its mutagenic consequences are provided, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in genetics, toxicology, and oncology.
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous agents. Alkylating agents, a major class of genotoxins, can modify DNA bases, leading to the formation of adducts that interfere with normal cellular processes such as replication and transcription. This compound (N2-EtG) is a prevalent DNA adduct formed by the reaction of acetaldehyde with the exocyclic amine of guanine.[1] Given the widespread human exposure to acetaldehyde from sources like alcohol consumption and tobacco smoke, understanding the biological consequences of N2-EtG formation is of paramount importance for assessing cancer risk and developing preventative strategies. This guide synthesizes the current knowledge on the mutagenic role of N2-EtG, focusing on its chemical properties, its interaction with the DNA replication machinery, and the cellular responses it elicits.
Formation of this compound
Acetaldehyde, the primary source of the ethyl group in N2-EtG, reacts with the N2 position of guanine in DNA. This reaction initially forms an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine, which can be subsequently reduced to the stable N2-EtG adduct.[2][3][4] This reduction can occur under physiological conditions within the cell.[2] The ethyl group of N2-EtG protrudes into the minor groove of the DNA double helix, a feature that has significant implications for its biological activity.
This compound as a Block to DNA Replication
The presence of the N2-ethyl group in the minor groove presents a formidable obstacle to the high-fidelity replicative DNA polymerases. Studies have shown that N2-EtG acts as a strong block to DNA synthesis by replicative polymerases such as DNA polymerase α. This blockage can lead to stalled replication forks, which if not properly resolved, can result in more severe DNA damage, including double-strand breaks and chromosomal aberrations. The yield of progeny plasmids containing N2-EtG was found to be significantly reduced after replication in human 293 cells, highlighting its potent blocking nature.
Translesion Synthesis: Bypassing the this compound Adduct
To overcome the replication block imposed by DNA lesions like N2-EtG, cells employ a specialized class of low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases. These polymerases have more open active sites that can accommodate distorted DNA templates. Several TLS polymerases have been implicated in the bypass of N2-EtG.
-
DNA Polymerase η (Pol η): Pol η can efficiently and accurately bypass the N2-EtG lesion by inserting the correct nucleotide, cytosine (C), opposite the adduct. This error-free bypass minimizes the mutagenic potential of N2-EtG.
-
DNA Polymerase ι (Pol ι): Pol ι is also involved in the bypass of N2-EtG. It facilitates this by rotating the adducted guanine base into the syn conformation, which allows for the insertion of the correct dCTP. However, the absence of Pol ι can lead to decreased bypass efficiency and an increase in G→A and G→T mutations.
-
DNA Polymerase κ (Pol κ): Pol κ is another key player in the error-free bypass of N2-EtG. It efficiently catalyzes both the insertion of dCTP opposite the lesion and the subsequent extension step.
-
DNA Polymerase II (Pol II) in E. coli: In prokaryotes, DNA Polymerase II is primarily responsible for the efficient and error-free bypass of N2-alkyl-dG adducts.
The collaborative action of these TLS polymerases is crucial for maintaining genomic integrity in the face of N2-EtG damage.
Caption: Translesion synthesis pathway for bypassing this compound adducts.
Mutagenic Consequences of this compound
While TLS polymerases can facilitate error-free bypass of N2-EtG, the process is not always perfect. When error-prone polymerases are involved or when the cellular context is altered, the bypass of N2-EtG can lead to mutations. The primary mutational signatures associated with N2-EtG are:
-
Single-base deletions: The replication machinery can skip the adducted base, leading to a frameshift mutation.
-
Transversions: The incorrect insertion of a purine for a pyrimidine or vice versa can occur. G→T transversions are a notable mutation.
-
Transitions: While less common than for other adducts like O6-ethylguanosine, G→A transitions can also be induced by N2-EtG.
It is important to note that N2-EtG is considered minimally mutagenic in some contexts, with its primary biological effect being the blockage of DNA replication. However, under conditions of deficient DNA repair or in the presence of specific TLS polymerases, its mutagenic potential becomes more pronounced.
Quantitative Data on this compound Mutagenesis
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vivo Adduct Levels and Replication Bypass Efficiency
| Organism/Cell Line | Experimental Condition | Adduct Level (adducts per 107 bases) | Replication Bypass Efficiency (%) | Reference |
| Aldh2+/+ mice | Control | 1.9 ± 0.7 | - | |
| Aldh2+/+ mice | 20% ethanol for 5 weeks | 7.9 ± 1.8 | - | |
| Aldh2+/- mice | 20% ethanol for 5 weeks | 23.3 ± 4.0 | - | |
| Aldh2-/- mice | 20% ethanol for 5 weeks | 79.9 ± 14.2 | - | |
| E. coli AB1157 | N2-Et-dG lesion | - | 36.5 |
Table 2: Mutagenic Properties of this compound
| Cell Line | Condition | Mutant Fraction Enhancement (fold) | Primary Mutation Types | Reference |
| Human 293 cells | Double-stranded pLSX with N2-EtG | Minimal | - | |
| Human 293 cells | N2-EtG with flanking deoxyuridines | 5 | Single base deletions, Transversions |
Table 3: Kinetic Parameters of DNA Polymerases Bypassing this compound
| DNA Polymerase | Substrate | kcat/Km (min-1µM-1) | Metal Ion | Reference |
| DNA Pol κ | dCTP insertion opposite N2-EtG | 1.0 x 102 | Mg2+ | |
| DNA Pol κ | dCTP insertion opposite N2-EtG | 2.7 x 10-1 | Mn2+ | |
| DNA Pol κ | Extension from N2-EtG:Cyt | 4.3 | Mg2+ | |
| DNA Pol κ | Extension from N2-EtG:Cyt | 2.8 x 10-1 | Mn2+ | |
| DNA Pol ι | Extension from N2-EtG:Cyt | ~1300-fold higher with Mn2+ vs Mg2+ | Mg2+/Mn2+ |
Experimental Protocols
Detection and Quantification of this compound by 32P-Postlabeling Assay
The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.
Protocol:
-
DNA Isolation and Digestion:
-
Isolate genomic DNA from cells or tissues of interest using standard protocols.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but recommended for low-level adducts):
-
Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.
-
-
32P-Labeling:
-
Label the 5'-hydroxyl group of the digested nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase. This converts the nucleoside 3'-monophosphates to 3',5'-bisphosphates.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducts from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Alternatively, use high-performance liquid chromatography (HPLC) for separation.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the adduct levels relative to the total number of nucleotides.
-
Caption: Workflow for the 32P-postlabeling assay.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and structural confirmation for the quantification of DNA adducts.
Protocol:
-
Sample Preparation:
-
Isolate DNA from the biological matrix.
-
For the analysis of the unstable N2-ethylidene-dG, reduction to the stable N2-Et-dG is necessary using sodium borohydride (NaBH4).
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Separate the nucleosides using ultra-high-performance liquid chromatography (UPLC) with a C18 column.
-
A typical mobile phase consists of a gradient of 0.1% acetic acid in water and methanol.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.
-
Perform quantification using multiple reaction monitoring (MRM). The specific transition for N2-Et-dG is m/z 296.16 > 180.16.
-
Use a stable isotope-labeled internal standard (e.g., [15N5]-N2-Et-dG) for accurate quantification.
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Site-Directed Mutagenesis Assay
This assay is used to determine the mutagenic potential and bypass efficiency of a specific DNA lesion.
Protocol:
-
Plasmid Construction:
-
Synthesize an oligonucleotide containing a single, site-specific N2-EtG adduct.
-
Ligate this adduct-containing oligonucleotide into a shuttle vector, such as one carrying a suppressor tRNA gene (e.g., pLSX).
-
-
Transfection:
-
Transfect the constructed plasmid into a suitable host cell line (e.g., human 293 cells).
-
-
Replication and Plasmid Recovery:
-
Allow the plasmid to replicate in the host cells.
-
Recover the progeny plasmids from the cells.
-
-
Analysis of Mutations:
-
Transform an indicator strain of E. coli with the recovered plasmids.
-
Plate the bacteria on selective media to identify colonies containing plasmids with mutations in the reporter gene.
-
Sequence the reporter gene from the mutant colonies to determine the type and frequency of mutations.
-
-
Bypass Efficiency Calculation:
-
Quantify the yield of progeny plasmids relative to a control plasmid without the adduct to determine the bypass efficiency.
-
Conclusion and Future Directions
This compound is a biologically significant DNA adduct that poses a dual threat to genomic stability by acting as a potent block to DNA replication and as a source of mutations. The cellular response to this lesion is complex, involving a coordinated effort of translesion synthesis polymerases to bypass the damage, a process that can be either error-free or error-prone. Understanding the intricate interplay between N2-EtG and the DNA replication and repair machinery is crucial for elucidating the mechanisms of carcinogenesis associated with acetaldehyde exposure.
Future research should focus on further delineating the specific roles of different TLS polymerases in bypassing N2-EtG in various cellular contexts and how this process is regulated. Moreover, investigating the interplay between N2-EtG and other types of DNA damage, as well as the influence of genetic background on the susceptibility to N2-EtG-induced mutagenesis, will provide a more complete picture of its role in human disease. The development of more sensitive and high-throughput methods for detecting N2-EtG in human samples will also be invaluable for molecular epidemiology studies and for assessing individual cancer risk. This knowledge will be instrumental for professionals in drug development aiming to design novel therapeutic strategies targeting DNA repair pathways or for developing biomarkers for early cancer detection.
References
- 1. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of N2-Ethylguanosine Adducts
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core characteristics of the N2-ethylguanosine (N2-EtG) DNA adduct, a critical lesion resulting from exposure to ethylating agents and acetaldehyde, a metabolite of ethanol.[1][2] Understanding the stability, degradation, and repair of this adduct is paramount for assessing genotoxicity and developing therapeutic strategies.
This compound Adduct: Stability and Persistence
N2-EtG is formed by the covalent bonding of an ethyl group to the exocyclic N2 amine of guanine. This modification places the ethyl group in the minor groove of the DNA double helix.[1] While the precursor adduct, N2-ethylidene-2'-deoxyguanosine, is unstable as a free nucleoside, it is relatively stable when incorporated within the DNA structure.[3][4] This stability allows it to persist long enough to interfere with DNA metabolism. The primary non-enzymatic degradation pathway for N2-EtG is spontaneous depurination, which leads to the formation of an abasic site, although this process is relatively slow.
Quantitative Data on N2-Alkylguanine Adducts
The following table summarizes key quantitative data related to the stability and cellular processing of N2-EtG and related adducts.
| Parameter | Lesion | Value / Observation | Organism / System |
| Replication Block | This compound | Strong block to replicative DNA polymerase α. | Mammalian |
| This compound | ~10,000-fold less efficient insertion of Cytosine by Pol α vs. unadducted Guanine. | In vitro (Mammalian Pol α) | |
| Translesion Synthesis | This compound | Efficiently and accurately bypassed by DNA polymerase η. | In vitro (Mammalian Pol η) |
| This compound | Bypassed by Y-family DNA polymerases ι and κ. | In vitro (Human Pol ι, κ) | |
| Mutagenicity | This compound | Primarily causes single base deletions and adduct site-targeted transversions. | Human 293 Cells |
| This compound | Considered minimally mutagenic; its primary effect is blocking DNA synthesis. | Human 293 Cells | |
| Repair | This compound | Repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. | Human Cells |
| Persistence (related adduct) | N2,3-Ethenoguanine | Long half-life of 150 days in rat liver and lung, suggesting inefficient repair. | Rat (in vivo) |
Degradation and Repair Pathways
The persistence of the N2-EtG adduct in the genome is determined by the interplay between its chemical stability and the efficiency of cellular DNA repair mechanisms.
Chemical Degradation: Spontaneous Depurination
The N-glycosidic bond linking the N2-ethylguanine base to the deoxyribose sugar can undergo spontaneous hydrolysis. This cleavage, known as depurination, releases the adducted base and leaves behind an apurinic (AP) site in the DNA backbone, which is itself a mutagenic lesion that must be repaired.
Caption: Chemical degradation of N2-EtG in DNA via spontaneous depurination.
Enzymatic Repair: Nucleotide Excision Repair
Unlike many other small alkyl adducts that are handled by base excision repair (BER), the N2-EtG adduct is a substrate for the Nucleotide Excision Repair (NER) pathway. Specifically, because N2-EtG is a transcription-blocking lesion, its removal heavily relies on the Transcription-Coupled NER (TC-NER) sub-pathway. This process involves the recognition of the helical distortion caused by the adduct, followed by the excision of a short oligonucleotide containing the lesion and subsequent resynthesis of the correct DNA sequence.
Caption: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.
Experimental Protocols
Accurate detection and quantification of N2-EtG adducts are crucial for toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Protocol: Quantification of N2-EtG by LC-MS/MS
This protocol describes a general workflow for analyzing N2-EtG adducts from DNA samples.
1. DNA Isolation and Purification:
-
Extract genomic DNA from cells or tissues using a phenol-chloroform method or a commercial kit.
-
Treat the DNA sample with RNase and Proteinase K to remove RNA and protein contamination.
-
Quantify the purified DNA using UV spectrophotometry (e.g., NanoDrop).
2. DNA Hydrolysis:
-
To ~50 µg of DNA, add an internal standard (e.g., ¹⁵N₅-labeled N2-EtG).
-
Perform enzymatic hydrolysis to break down DNA into individual nucleosides. A typical enzyme cocktail includes:
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Incubate the mixture at 37°C for 24-48 hours in a suitable buffer (e.g., Tris-HCl with MgCl₂ and ZnSO₄).
3. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a vacuum and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution, typically using water and methanol/acetonitrile with a small amount of formic acid as mobile phases.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) for quantification. The primary transition for N2-EtG involves the fragmentation of the protonated molecular ion [M+H]⁺ to the protonated N2-ethylguanine base [BH₂]⁺, which corresponds to the neutral loss of the deoxyribose moiety (116.0474 Da).
-
SRM Transition for N2-EtG: m/z 296.1 → m/z 180.1
-
SRM Transition for Internal Standard: e.g., m/z 301.1 → m/z 185.1
-
-
Quantification: Calculate the adduct level (e.g., adducts per 10⁷ unmodified guanines) by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
General Experimental Workflow
The logical flow from sample collection to data analysis is a critical component of adductomics.
Caption: Standard workflow for this compound adduct analysis by LC-MS/MS.
References
- 1. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Endogenous Formation of N2-Ethylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed endogenously through the reaction of acetaldehyde with the exocyclic amino group of guanine. Acetaldehyde, a reactive aldehyde, is generated primarily from the metabolism of ethanol and through lipid peroxidation, a process indicative of oxidative stress. The formation of N2-EtG introduces a lesion in the DNA, which can impede critical cellular processes like replication and transcription, potentially leading to mutations and contributing to the etiology of various diseases, including cancer. This technical guide provides an in-depth overview of the endogenous formation of this compound, its quantitative analysis, and the cellular mechanisms involved in its repair.
Endogenous Formation of this compound
The primary pathway for the endogenous formation of this compound involves a two-step process initiated by the reaction of acetaldehyde with deoxyguanosine (dG) in DNA.
-
Schiff Base Formation: Acetaldehyde reacts with the N2-amino group of guanine to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG).
-
Reduction: This intermediate is subsequently reduced to the more stable N2-ethyl-2'-deoxyguanosine (N2-Et-dG) under physiological conditions[1].
The primary sources of endogenous acetaldehyde are:
-
Ethanol Metabolism: The consumption of alcoholic beverages leads to the enzymatic oxidation of ethanol to acetaldehyde in the liver by alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1). When the primary metabolic pathway via aldehyde dehydrogenase (ALDH) is saturated, acetaldehyde can accumulate, increasing the likelihood of DNA adduct formation[1].
-
Lipid Peroxidation: Oxidative stress can induce the peroxidation of polyunsaturated fatty acids in cellular membranes, a process that generates various reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). The metabolism of MDA can produce acetaldehyde[2]. This process can be initiated by acetaldehyde itself in conjunction with xanthine oxidase and stimulated by ferritin[3].
The following diagram illustrates the pathways leading to the formation of this compound.
Quantitative Analysis of this compound
The quantification of N2-EtG in biological samples is crucial for assessing exposure to acetaldehyde and understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of this DNA adduct.
Data Presentation
The following table summarizes quantitative data on this compound levels in various human tissues. Levels are generally higher in individuals exposed to acetaldehyde sources like alcohol and tobacco smoke.
| Tissue | Cohort/Condition | Mean N2-EtG Level (fmol/µmol dG) | Standard Deviation (±) | Reference(s) |
| Blood | Non-drinkers | 2690 | 3040 | [1] |
| Drinkers | 5270 | 8770 | ||
| Heavy Drinkers | - | - | ||
| Leukocytes | Before alcohol consumption (0h) | 34.6 (per 10⁸ nucleosides) | 21.9 | |
| 3-5h after alcohol consumption | 35.1 (per 10⁸ nucleosides) | 21.0 | ||
| 24h after alcohol consumption | 36.8 (per 10⁸ nucleosides) | 20.7 | ||
| 48h after alcohol consumption | 35.6 (per 10⁸ nucleosides) | 21.1 | ||
| Liver | 12 human liver samples | 534 | 245 | |
| Oral Cells | After alcohol exposure | Significant increase | - |
Note: Units may vary between studies. The data from leukocytes is presented per 10⁸ nucleosides and would require conversion for direct comparison with fmol/µmol dG.
Experimental Protocols
Quantification of this compound in DNA by LC-MS/MS
This protocol outlines the key steps for the analysis of N2-EtG in DNA isolated from biological samples.
Objective: To quantify the levels of N2-EtG in a given DNA sample.
Principle: The unstable N2-ethylidene-dG adduct in DNA is stabilized by reduction to N2-Et-dG using sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4). Following enzymatic hydrolysis of the DNA to individual nucleosides, N2-Et-dG is quantified using isotope-dilution LC-MS/MS. A known amount of a stable isotope-labeled internal standard ([¹⁵N₅]N2-Et-dG) is added to the sample to ensure accurate quantification.
Materials:
-
DNA sample (from tissues, blood, or cells)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)
-
[¹⁵N₅]N2-Ethyl-dG internal standard
-
Nuclease P1
-
Phosphodiesterase II
-
Alkaline phosphatase
-
Phosphodiesterase I
-
Tris-HCl buffer
-
Sodium acetate buffer
-
Zinc chloride (ZnCl₂)
-
erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
DNA Extraction and Purification:
-
Extract genomic DNA from the biological sample using a suitable commercial kit or a standard phenol-chloroform extraction method. Ensure high purity of the DNA, with A260/A280 ratio between 1.8 and 2.0.
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
-
Reduction of N2-ethylidene-dG:
-
To the isolated DNA solution, add the stable isotope-labeled internal standard ([¹⁵N₅]N2-Et-dG).
-
Add NaBH3CN or NaBH4 to the solution to reduce the N2-ethylidene-dG adduct to the stable N2-Et-dG. The reaction is typically carried out at a controlled temperature for a specific duration (e.g., incubation at 37°C).
-
-
Enzymatic Hydrolysis of DNA:
-
Digest the DNA to its constituent deoxynucleosides. A typical two-step enzymatic digestion is as follows:
-
Step 1: Incubate the DNA with nuclease P1 and phosphodiesterase II in a sodium acetate buffer containing ZnCl₂ and the adenosine deaminase inhibitor EHNA at 37°C for 24 hours.
-
Step 2: Add alkaline phosphatase and phosphodiesterase I in a Tris-HCl buffer and incubate at 37°C for another 4 hours.
-
-
Neutralize the reaction mixture with formic acid.
-
-
Sample Clean-up:
-
Enrich the N2-Et-dG adduct from the hydrolysate using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic components.
-
Elute the adducts with methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the deoxynucleosides using a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for N2-Et-dG (e.g., m/z 296.2 -> 180.1) and the internal standard [¹⁵N₅]N2-Et-dG.
-
-
Quantification: Create a calibration curve by analyzing known amounts of N2-Et-dG standard with a fixed amount of the internal standard. Calculate the concentration of N2-Et-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram provides a workflow for the experimental protocol.
DNA Repair of this compound Adducts
The persistence of N2-EtG adducts in DNA can be cytotoxic and mutagenic. Eukaryotic cells possess sophisticated DNA repair mechanisms to remove such lesions. The primary pathway for the repair of bulky adducts like N2-EtG is Nucleotide Excision Repair (NER) .
NER operates through two sub-pathways for damage recognition:
-
Global Genome NER (GG-NER): Scans the entire genome for helix-distorting lesions.
-
Transcription-Coupled NER (TC-NER): Specifically removes lesions from the transcribed strand of active genes that block the progression of RNA polymerase. For N2-alkylguanine adducts, TC-NER is considered the more relevant pathway.
The core steps of NER, following damage recognition, are:
-
DNA Unwinding: The DNA helix around the lesion is unwound by helicases (XPB and XPD, components of the TFIIH complex).
-
Dual Incision: Endonucleases (XPG and XPF-ERCC1) cleave the damaged DNA strand on both sides of the lesion, excising a short oligonucleotide containing the adduct.
-
DNA Synthesis: The resulting gap is filled by DNA polymerases (δ, ε, or κ) using the undamaged strand as a template.
-
Ligation: DNA ligase seals the final nick to complete the repair process.
Key proteins involved in TC-NER include CSA and CSB, which are responsible for recognizing the stalled RNA polymerase II at the site of the DNA lesion and recruiting the core NER machinery.
The following diagram illustrates the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for this compound.
Conclusion
The endogenous formation of this compound serves as a direct link between exposure to acetaldehyde, from sources such as alcohol consumption and lipid peroxidation, and DNA damage. The ability to accurately quantify this adduct in human tissues provides a valuable biomarker for assessing cancer risk and understanding the mechanisms of carcinogenesis. Furthermore, a thorough understanding of the DNA repair pathways that counteract this form of damage is essential for developing strategies to mitigate its harmful effects and for the development of novel therapeutic interventions. This guide provides a foundational understanding of these critical aspects for researchers and professionals in the fields of toxicology, cancer biology, and drug development.
References
- 1. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetaldehyde-mediated hepatic lipid peroxidation: role of superoxide and ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N2-Ethylguanosine in Biological Samples using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of N2-Ethylguanosine (N2-Et-dG), a significant biomarker for DNA damage resulting from exposure to ethylating agents. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high accuracy and precision. The method is suitable for the analysis of N2-Et-dG in DNA extracted from various biological matrices. Detailed procedures for sample preparation, including DNA extraction, enzymatic hydrolysis, and solid-phase extraction, are provided. Chromatographic and mass spectrometric conditions have been optimized for the selective and sensitive detection of N2-Et-dG. This document provides all necessary information for the replication of the method, including quantitative performance data and graphical representations of the workflow.
Introduction
This compound (N2-Et-dG) is a DNA adduct formed by the covalent binding of ethylating agents to the N2 position of guanine. These adducts can arise from exposure to environmental carcinogens, such as N-nitrosodiethylamine (NDEA) found in tobacco smoke, and certain industrial chemicals. If not repaired, N2-Et-dG lesions can lead to mutations during DNA replication, contributing to the initiation of carcinogenesis. Therefore, the accurate quantification of N2-Et-dG in biological samples is crucial for assessing DNA damage, understanding mechanisms of carcinogenesis, and in toxicology studies for risk assessment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of DNA adducts due to its high sensitivity, selectivity, and specificity.[1] The use of a stable isotope-labeled internal standard in a dilution strategy further enhances the accuracy and reproducibility of the method by correcting for variations in sample preparation and instrument response.[1][2][3][4] This application note describes a detailed protocol for the quantification of N2-Et-dG using a validated LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
This compound (N2-Et-dG) standard
-
[¹⁵N₅]-N2-Ethylguanosine internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
DNA extraction kit
-
Alkaline phosphatase
-
Phosphodiesterase I
-
Tris-HCl buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
1. Genomic DNA Extraction: Genomic DNA is extracted from biological samples (e.g., cultured cells, tissues) using a commercially available DNA extraction kit according to the manufacturer's instructions. The concentration and purity of the extracted DNA should be determined spectrophotometrically.
2. Enzymatic Digestion of DNA: To release the individual nucleosides, the extracted DNA is subjected to enzymatic hydrolysis.
-
To approximately 100 µg of genomic DNA, add a known amount of the [¹⁵N₅]-N2-Ethylguanosine internal standard.
-
Add Tris-HCl buffer (pH 8.9) to the mixture.
-
Add 1.0 unit of alkaline phosphatase and 0.0025 units of phosphodiesterase I.
-
Incubate the mixture at 37°C for 4 hours.
-
After incubation, neutralize the reaction with 1.0 M formic acid.
-
Remove the enzymes by chloroform extraction.
-
Dry the aqueous phase in vacuo.
-
Reconstitute the dried sample in an appropriate volume of water for LC-MS/MS analysis.
3. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional): For complex matrices, an optional SPE step can be included to remove interfering substances.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the N2-Et-dG and the internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.1 mL/min |
| Gradient | Isocratic elution with 60:40 (v/v) Mobile Phase A: Mobile Phase B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.98 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/h |
| Cone Voltage | 16 V for N2-Et-dG |
| Collision Energy | 10 V for N2-Et-dG |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (N2-Et-dG) | 296.16 | 180.16 |
| [¹⁵N₅]-N2-Ethylguanosine (IS) | 301.16 | 185.16 |
Data Presentation
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound.
| Parameter | Result |
| Linear Range | 5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.17 fmol (for N7-EtG, indicative for similar compounds) |
| Limit of Quantification (LOQ) | 0.56 fmol (for N7-EtG, indicative for similar compounds) |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Formation and biological consequence of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in toxicology, molecular epidemiology, and cancer research. The detailed protocol and performance data presented in this application note will enable researchers to implement this method for the assessment of DNA damage induced by ethylating agents.
References
- 1. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot stable isotope dilution- and LC-MS/MS-based quantitation of guanine, O6-methylguanine, and N7-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N2-Ethylguanosine in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed from the reaction of acetaldehyde, a primary metabolite of ethanol, with guanine residues in DNA. As such, N2-EtG serves as a critical biomarker for assessing DNA damage induced by alcohol consumption and exposure to other environmental ethylating agents. The quantification of this adduct in human tissues is paramount for toxicological studies, cancer research, and in the development of therapeutic agents. This document provides a comprehensive guide to the quantitative analysis of this compound in human tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Formation and Repair of this compound
Ethanol is metabolized in the body to acetaldehyde, which can then react with the exocyclic amino group of guanine in DNA to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine. This intermediate can be subsequently reduced to the stable N2-ethyl-2'-deoxyguanosine adduct.[1] The presence of N2-EtG in DNA can block transcription and replication, potentially leading to mutations if not repaired.[2][3] The repair of N2-dG adducts larger than a methyl group is primarily carried out by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of N2-Ethylguanosine using a Competitive ELISA Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed by the reaction of guanine with ethylating agents. These agents are present in various environmental sources, including tobacco smoke and certain industrial chemicals. The formation of DNA adducts like N2-EtG can lead to mutations and has been implicated in the initiation of carcinogenesis. Consequently, the sensitive and specific detection of N2-EtG in biological samples is crucial for toxicological studies, biomarker discovery, and assessing the efficacy of therapeutic interventions aimed at mitigating DNA damage. This application note describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of N2-EtG.
Principle of the Assay
This assay is a competitive ELISA designed to quantify this compound in a sample. The microtiter plate wells are pre-coated with an this compound-protein conjugate. The assay involves a competitive binding process between the N2-EtG in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled anti-N2-Ethylguanosine antibody for the binding sites on the coated conjugate.
Initially, the samples containing unknown amounts of N2-EtG and the standards of known N2-EtG concentrations are added to the wells. Subsequently, the HRP-conjugated anti-N2-EtG antibody is added. During incubation, the free N2-EtG in the sample competes with the N2-EtG conjugate coated on the plate for binding to the limited amount of HRP-conjugated antibody. After a washing step to remove unbound substances, a substrate solution (TMB) is added. The color development is inversely proportional to the concentration of N2-EtG in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of N2-EtG in the unknown samples.
Caption: Overall workflow for the this compound competitive ELISA.
Materials and Reagents
-
Microtiter Plate: 96-well plate pre-coated with this compound-protein conjugate.
-
Anti-N2-Ethylguanosine Antibody (HRP-conjugated): Specific antibody conjugated to horseradish peroxidase.
-
This compound Standard: Lyophilized this compound of known purity.
-
Assay Diluent: Buffer for diluting standards and samples.
-
Wash Buffer (20X): Concentrated buffer for washing the plate.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine solution.[1][2]
-
Stop Solution: Acidic solution to stop the enzymatic reaction.
-
Plate Sealer: Adhesive film for sealing the plate during incubations.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
Experimental Protocols
Reagent Preparation
-
This compound Standards: Reconstitute the lyophilized this compound standard with Assay Diluent to create a stock solution. Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer 1:20 with deionized water.
-
Sample Preparation: Samples (e.g., digested DNA from biological tissues, urine) should be diluted in Assay Diluent to bring the this compound concentration within the range of the standard curve.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard and sample in duplicate to the appropriate wells of the pre-coated microtiter plate.
-
Add HRP-conjugated Antibody: Add 50 µL of the HRP-conjugated anti-N2-Ethylguanosine antibody to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Caption: Competitive binding of sample N2-EtG and coated N2-EtG to the HRP-antibody.
Data Presentation
The concentration of this compound in the samples is determined by creating a standard curve. The average absorbance of the standards is plotted against the logarithm of their concentrations. A four-parameter logistic (4-PL) curve fit is recommended for data analysis. The absorbance of the unknown samples is then used to interpolate the concentration of N2-EtG from the standard curve.[3][4]
Table 1: Hypothetical this compound ELISA Data
| Standard Concentration (ng/mL) | Average Absorbance (450 nm) | % B/B0 |
| 0 (B0) | 1.852 | 100.0 |
| 0.1 | 1.630 | 88.0 |
| 0.5 | 1.259 | 68.0 |
| 1.0 | 0.981 | 53.0 |
| 5.0 | 0.482 | 26.0 |
| 10.0 | 0.296 | 16.0 |
| 50.0 | 0.111 | 6.0 |
| 100.0 | 0.074 | 4.0 |
B/B0 is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B0).
Signaling Pathway and Detection
The detection of this compound is based on the enzymatic activity of Horseradish Peroxidase (HRP) conjugated to the specific antibody. HRP catalyzes the oxidation of the TMB substrate in the presence of hydrogen peroxide, resulting in a blue-colored product. The addition of the stop solution (an acid) changes the color to yellow, which is measured at 450 nm.
Caption: HRP-catalyzed conversion of TMB substrate for colorimetric detection.
References
- 1. Development of monoclonal antibodies specific for 1,N2-ethenodeoxyguanosine and N2,3-ethenodeoxyguanosine and their use for quantitation of adducts in G12 cells exposed to chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bosterbio.com [bosterbio.com]
Application of N2-Ethylguanosine as a Biomarker for Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic and excessive alcohol consumption is a major global health concern, contributing to a wide range of diseases, including liver disease, cardiovascular disorders, and various types of cancer.[1] Objective and reliable biomarkers are crucial for assessing alcohol intake, monitoring abstinence, and understanding the molecular mechanisms of alcohol-related diseases. N2-Ethylguanosine (N2-EtG) and its deoxyribonucleoside counterpart, N2-ethyldeoxyguanosine (N2-ethyl-dGuo), have emerged as promising direct biomarkers of alcohol consumption. These markers are DNA adducts formed from the reaction of acetaldehyde, the primary and carcinogenic metabolite of ethanol, with guanine bases in DNA.[2][3][4][5] This document provides detailed application notes and protocols for the use of N2-ethyl-dGuo as a biomarker for alcohol consumption.
Biological Basis
Ethanol is metabolized in the body primarily by alcohol dehydrogenase (ADH) to acetaldehyde. Acetaldehyde is a highly reactive compound that can bind to cellular macromolecules, including DNA. The major DNA adduct formed is N2-ethylidenedeoxyguanosine (N2-ethylidene-dGuo), an unstable Schiff base. This adduct can be subsequently reduced to the more stable N2-ethyldeoxyguanosine (N2-ethyl-dGuo), which can be quantified in biological samples. The level of N2-ethyl-dGuo in DNA is indicative of exposure to acetaldehyde and, consequently, alcohol consumption.
Figure 1: Signaling pathway of N2-ethyl-deoxyguanosine formation.
Quantitative Data
Studies have consistently shown a correlation between alcohol consumption and the levels of N2-ethyl-dGuo in the DNA of various human tissues, most notably in peripheral blood leukocytes.
| Study Population | Alcohol Consumption | N2-ethyl-dGuo Levels (fmol/µmol dGuo) | Reference |
| European Study (n=127) | Non-drinkers | 2,690 ± 3,040 | |
| Drinkers | 5,270 ± 8,770 | ||
| European Heavy Drinker Study (n=50) | Heavy Drinkers | Dose-dependent increase observed |
| Time Point after Alcohol Ingestion (150mL vodka) | N2-ethyl-dG Levels (per 10⁸ deoxynucleosides) | Reference |
| 0 hours (baseline) | 34.6 ± 21.9 | |
| 3-5 hours | 35.1 ± 21.0 | |
| 24 hours | 36.8 ± 20.7 | |
| 48 hours | 35.6 ± 21.1 |
Experimental Protocols
The quantification of N2-ethyl-dGuo in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The general workflow involves DNA isolation from whole blood, enzymatic hydrolysis of DNA to its constituent deoxynucleosides with a simultaneous reduction step to convert the unstable N2-ethylidene-dGuo to the stable N2-ethyl-dGuo, followed by LC-MS/MS analysis.
Figure 2: Experimental workflow for N2-ethyl-dGuo analysis.
Protocol 1: DNA Isolation from Whole Blood
This protocol is a summary based on commercially available kits (e.g., QIAamp DNA Blood Mini Kit). Refer to the manufacturer's instructions for specific details.
Materials:
-
Whole blood collected in EDTA tubes
-
QIAGEN Protease (or equivalent)
-
Buffer AL (lysis buffer)
-
96-100% Ethanol
-
QIAamp Spin Columns
-
Buffer AW1 (wash buffer 1)
-
Buffer AW2 (wash buffer 2)
-
Buffer AE (elution buffer) or sterile deionized water
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Microcentrifuge
-
Water bath or heat block at 56°C
Procedure:
-
Equilibrate samples to room temperature.
-
Pipette 20 µL of QIAGEN Protease into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of whole blood to the tube.
-
Add 200 µL of Buffer AL and mix immediately by vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µL of 96-100% ethanol and mix again by vortexing.
-
Carefully apply the entire mixture to a QIAamp spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥6,000 x g (8,000 rpm) for 1 minute. Discard the collection tube containing the filtrate.
-
Place the spin column in a new 2 mL collection tube. Add 500 µL of Buffer AW1 and centrifuge for 1 minute at ≥6,000 x g. Discard the filtrate.
-
Place the spin column in a new 2 mL collection tube. Add 500 µL of Buffer AW2 and centrifuge for 3 minutes at full speed (20,000 x g or 14,000 rpm). Discard the filtrate.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of Buffer AE or sterile deionized water directly onto the spin column membrane.
-
Incubate at room temperature for 1 minute, then centrifuge for 1 minute at ≥6,000 x g to elute the DNA.
-
Quantify the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Enzymatic Hydrolysis of DNA and Reduction of N2-ethylidene-dGuo
This protocol is adapted from published methods for DNA adduct analysis.
Materials:
-
Isolated DNA sample
-
[¹⁵N₅]N2-ethyl-dGuo (internal standard)
-
Sodium cyanoborohydride (NaBH₃CN)
-
10 mM Tris-HCl/5 mM MgCl₂ buffer, pH 7.0
-
DNase I
-
Alkaline phosphatase
-
Phosphodiesterase I
-
Microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
In a microcentrifuge tube, dissolve a known amount of DNA (e.g., 50 µg) in 10 mM Tris-HCl/5 mM MgCl₂ buffer.
-
Add a known amount of the internal standard, [¹⁵N₅]N2-ethyl-dGuo (e.g., 50 fmol).
-
Add NaBH₃CN to a final concentration of approximately 30 mg/mL.
-
Adjust the pH to ~7.0 with 0.1 N HCl if necessary.
-
Add DNase I (e.g., 100 units) and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (e.g., 10 units) and phosphodiesterase I (e.g., 0.01 units).
-
Incubate at 37°C for an additional 16-18 hours (overnight).
-
The resulting mixture of deoxynucleosides is now ready for purification or direct analysis by LC-MS/MS.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)
SPE can be used to enrich the analyte and remove interfering substances from the DNA hydrolysate, which can improve the sensitivity and robustness of the LC-MS/MS analysis.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Condition the C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.
-
Load the DNA hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with 1-2 column volumes of deionized water to remove salts and other polar impurities.
-
Elute the deoxynucleosides, including N2-ethyl-dGuo, with 1-2 column volumes of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of N2-ethyl-dGuo
The following are general parameters for LC-MS/MS analysis. Specific conditions should be optimized for the instrument being used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 50% B over 10 minutes)
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
N2-ethyl-dGuo: m/z 296.1 -> 180.1 (corresponding to the protonated molecule and the protonated guanine base after fragmentation)
-
[¹⁵N₅]N2-ethyl-dGuo (Internal Standard): m/z 301.1 -> 185.1
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity of the specific transitions.
Data Analysis:
-
Quantify the amount of N2-ethyl-dGuo in the sample by creating a calibration curve using known amounts of an authentic N2-ethyl-dGuo standard and the internal standard.
-
Express the results as fmol of N2-ethyl-dGuo per µmol of deoxyguanosine (dGuo) or per mg of DNA. The amount of dGuo can be determined from a separate LC-UV analysis of the DNA hydrolysate.
Conclusion
This compound, measured as its stable deoxynucleoside N2-ethyldeoxyguanosine, is a valuable biomarker for assessing alcohol consumption. Its formation is directly linked to the metabolism of ethanol to the carcinogenic intermediate, acetaldehyde. The quantification of N2-ethyl-dGuo in DNA from peripheral blood leukocytes provides an objective measure of recent and chronic alcohol exposure. The detailed protocols provided herein offer a robust framework for researchers and clinicians to implement this biomarker in their studies and clinical applications. Further research and validation will continue to refine the utility of N2-ethyl-dGuo in the diagnosis, management, and understanding of alcohol-related health consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Detection of acetaldehyde derived N(2)-ethyl-2'-deoxyguanosine in human leukocyte DNA following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of n2-Ethylguanosine in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
n2-Ethylguanosine (n2-EtG) is a DNA adduct formed by the covalent binding of an ethyl group to the exocyclic N2 position of guanine. This lesion arises from exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU), and is also a significant biomarker of DNA damage induced by acetaldehyde, the primary metabolite of ethanol.[1] The presence of n2-EtG in DNA can block transcription and replication, leading to cytotoxicity and mutagenesis, and is implicated in the etiology of cancers associated with alcohol consumption and exposure to environmental carcinogens.
Accurate and sensitive detection of n2-EtG in in vitro cell culture models is crucial for toxicological studies, drug development, and cancer research. These models allow for the controlled investigation of the mechanisms of DNA damage, repair pathways, and the efficacy of potential therapeutic or preventative agents.
This document provides detailed application notes and protocols for the induction and quantification of n2-EtG in cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Overview of the Experimental Workflow
The overall process for the detection of n2-EtG in cell culture models involves several key stages:
-
Cell Culture and Treatment: Culturing of selected cell lines and induction of n2-EtG adducts through exposure to an ethylating agent (e.g., ENU).
-
DNA Extraction: Isolation of high-purity genomic DNA from the treated and control cells.
-
Enzymatic Hydrolysis: Digestion of the genomic DNA into its constituent deoxynucleosides.
-
LC-MS/MS Analysis: Separation and quantification of n2-Ethyl-2'-deoxyguanosine (n2-Et-dG) from the complex mixture of deoxynucleosides.
DNA Damage and Repair Signaling Pathway
The formation of n2-EtG adducts in DNA triggers a cellular response aimed at repairing the damage to maintain genomic integrity. For bulky lesions like n2-EtG that can distort the DNA helix and stall transcription, the primary repair mechanism is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] If the lesion is not repaired, specialized Translesion Synthesis (TLS) polymerases may be recruited to bypass the damage during DNA replication, which can sometimes be error-prone.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., HEK293T (human embryonic kidney), A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma).
-
Cell Culture Media: As appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Ethylating Agent: N-ethyl-N-nitrosourea (ENU) (Sigma-Aldrich, N3385). Caution: ENU is a potent carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
DNA Extraction Kit: QIAamp DNA Mini Kit (Qiagen) or equivalent.
-
Enzymes for DNA Hydrolysis:
-
Nuclease P1 (Sigma-Aldrich)
-
Alkaline Phosphatase (from E. coli, Sigma-Aldrich)
-
Phosphodiesterase I (from Crotalus adamanteus venom, Sigma-Aldrich)
-
-
Solvents and Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer, pH 8.9
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Internal Standard: Stable isotope-labeled n2-Ethyl-2'-deoxyguanosine (e.g., [¹⁵N₅]-n2-Et-dG) is recommended for accurate quantification.
Protocol 1: Cell Culture and ENU Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare a fresh stock solution of ENU in a suitable solvent (e.g., DMSO or a buffer appropriate for your cell line).
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentration of ENU. A final concentration of 0.03 M ENU for 20 minutes has been used in fission yeast, while 0.1 mg/mL for 24 hours has been applied to colorectal cancer cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Incubate the cells with ENU for the desired time period (e.g., 2 to 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
After incubation, aspirate the ENU-containing medium.
-
Wash the cells three times with sterile PBS to remove any residual ENU.
-
Harvest the cells immediately for DNA extraction or add fresh medium and incubate for a further period to study DNA repair.
Protocol 2: Genomic DNA Extraction
-
Harvest the treated and control cells by trypsinization or cell scraping.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.
-
Elute the DNA in a small volume of the provided elution buffer or ultrapure water.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Store the extracted DNA at -20°C until further processing.
Protocol 3: Enzymatic Hydrolysis of DNA
-
In a microcentrifuge tube, combine approximately 10-20 µg of genomic DNA with the internal standard.
-
Add the appropriate buffer and Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add Tris-HCl buffer (pH 8.9), alkaline phosphatase, and phosphodiesterase I.[2]
-
Incubate at 37°C for an additional 4 hours or overnight.[2]
-
To stop the reaction and precipitate proteins, add cold ethanol or perform a chloroform extraction.[2]
-
Centrifuge to pellet the precipitated enzymes.
-
Transfer the supernatant containing the deoxynucleosides to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried sample in a small volume of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the analytes. An example gradient is a linear increase from 5% to 50% B over 10 minutes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters:
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for n2-Et-dG and its stable isotope-labeled internal standard. For n2-Et-dG, a common transition is m/z 296.1 -> 180.1.
-
-
Quantification: Create a calibration curve using known concentrations of the n2-Et-dG standard. The amount of n2-Et-dG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
The quantitative results from the LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. The data is typically expressed as the number of n2-EtG adducts per 10⁶ or 10⁷ normal deoxynucleosides.
Table 1: Representative Levels of N2-Alkyl-Deoxyguanosine Adducts in HEK293T Cells
| Cell Line | Treatment | Duration | Adduct Level (adducts per 10⁶ dG) | Reference |
| HEK293T | 10 µM N2-Me-dG | 16 hours | ~90 | |
| HEK293T | 10 µM N2-nBu-dG | 3 hours | ~70 |
Table 2: Example of ENU Treatment Conditions for Adduct Induction
| Cell Line/Organism | ENU Concentration | Treatment Duration | Notes |
| S. pombe (fission yeast) | 0.03 M | 20 minutes | High concentration, short duration. |
| CCK-81 (colorectal cancer) | 0.1 mg/mL | 24 hours | Lower concentration, longer duration. |
Conclusion
The protocols outlined in this document provide a robust framework for the detection and quantification of this compound in in vitro cell culture models. The use of sensitive LC-MS/MS analysis allows for the accurate measurement of this critical DNA adduct, providing valuable insights into the mechanisms of action of ethylating agents and the cellular responses to this form of DNA damage. These methods are essential tools for researchers in toxicology, pharmacology, and cancer biology.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic alcohol consumption is a significant risk factor for various cancers, particularly those of the head and neck, esophagus, liver, and colorectum.[1][2] A primary mechanism underlying alcohol-associated carcinogenesis is the genotoxic effect of its main metabolite, acetaldehyde.[1][3][4] Acetaldehyde is a highly reactive compound that can bind to DNA, forming DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability, which are hallmarks of cancer.
The major DNA adduct formed from acetaldehyde is N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG), an unstable product that can be stabilized by reduction to N2-ethyl-2'-deoxyguanosine (N2-EtG). N2-EtG serves as a stable and quantifiable biomarker of acetaldehyde-induced DNA damage. Its detection and quantification in biological samples provide a valuable tool for assessing cancer risk associated with alcohol consumption and for elucidating the molecular mechanisms of alcohol-related carcinogenesis. These application notes provide an overview of the use of N2-EtG as a biomarker and outline detailed protocols for its analysis.
Application 1: N2-EtG as a Biomarker for Alcohol Consumption and Cancer Risk
The quantification of N2-EtG in DNA from human tissues (e.g., blood leukocytes, oral cells) allows for the direct assessment of DNA damage resulting from alcohol consumption. Studies have shown a significant correlation between alcohol intake and the levels of this adduct, making it a reliable biomarker of exposure.
Quantitative Data Summary
Elevated levels of N2-EtG are observed in alcohol drinkers compared to abstainers, and these levels show a dose-dependent relationship with alcohol consumption. This data is crucial for risk assessment in epidemiological studies and for monitoring the effectiveness of interventions aimed at reducing alcohol consumption.
| Study Population | Biological Sample | N2-EtG Levels (fmol/µmol dGuo) | p-value | Reference |
| Study 1 | ||||
| Non-drinkers (n=variable) | Blood Leukocyte DNA | 2,690 ± 3040 | 0.04 | |
| Drinkers (n=127) | Blood Leukocyte DNA | 5,270 ± 8,770 | ||
| Study 2 (Healthy Males) | ||||
| Before Alcohol (0h) | Blood Leukocyte DNA | 34.6 ± 21.9 (per 10⁸ nucleosides) | >0.05 | |
| 3-5h After Alcohol | Blood Leukocyte DNA | 35.1 ± 21.0 (per 10⁸ nucleosides) | >0.05 | |
| 24h After Alcohol | Blood Leukocyte DNA | 36.8 ± 20.7 (per 10⁸ nucleosides) | >0.05 | |
| 48h After Alcohol | Blood Leukocyte DNA | 35.6 ± 21.1 (per 10⁸ nucleosides) | >0.05 | |
| Animal Study (Mice) | N2-ethylidene-dG (adducts per 10⁷ bases) | |||
| Wild-type (Control) | Liver DNA | 1.9 ± 0.7 | - | |
| Wild-type (Ethanol-fed) | Liver DNA | 7.9 ± 1.8 | <0.05 | |
| Aldh2-/- (Ethanol-fed) | Liver DNA | 79.9 ± 14.2 | <0.05 |
Note: N2-ethylidene-dG is the precursor to N2-EtG. Its levels are indicative of the extent of initial DNA damage.
Experimental Workflow for N2-EtG Quantification
The following diagram illustrates the typical workflow for analyzing N2-EtG from biological samples.
Caption: Workflow for N2-EtG analysis.
Protocol 1: Quantification of N2-EtG in DNA by UPLC-MS/MS
This protocol details the method for detecting N2-EtG in DNA isolated from human leukocytes or other tissues. The method is based on the stabilization of the N2-ethylidene-dG adduct by chemical reduction, followed by enzymatic hydrolysis of DNA and quantification using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
1. Principle
The unstable N2-ethylidene-dG adduct in DNA is reduced to the stable N2-EtG adduct using sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4). The DNA is then enzymatically digested to its constituent deoxyribonucleosides. N2-EtG is separated from normal nucleosides by UPLC and quantified by MS/MS using multiple reaction monitoring (MRM). An isotopically labeled internal standard is used for accurate quantification.
2. Materials
-
DNA sample (≥20 µg)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)
-
Nuclease P1
-
Alkaline Phosphatase
-
Internal Standard (e.g., [¹⁵N₅]N2-EtG)
-
UPLC-MS/MS system with an ESI source
-
C18 UPLC column
-
Solid Phase Extraction (SPE) cartridges
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
3. Sample Preparation
-
DNA Extraction: Isolate high-purity DNA from leukocyte pellets or tissues using a commercial kit (e.g., QIAamp DNA Mini Kit).
-
Reduction:
-
Dissolve ~50 µg of DNA in buffer.
-
Add a freshly prepared solution of NaBH3CN or NaBH4.
-
Incubate to allow for the complete reduction of N2-ethylidene-dG to N2-EtG.
-
-
Enzymatic Hydrolysis:
-
Add the internal standard to the DNA solution.
-
Add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to digest the DNA completely into nucleosides.
-
-
Purification:
-
Load the hydrolyzed sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove salts and polar impurities.
-
Elute the nucleosides (including N2-EtG) with methanol.
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase A.
-
4. UPLC-MS/MS Analysis
-
Chromatography:
-
Column: C18 Acquity® Bridged Ethylene Hybrid (1.7 µm, 100 mm × 2.1 mm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid and methanol (e.g., 60:40 v/v).
-
Flow Rate: 0.1 - 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N2-EtG: m/z 296.16 → 180.16.
-
Internal Standard ([¹⁵N₅]N2-EtG): m/z 301.16 → 185.16.
-
-
5. Data Analysis
-
Generate a standard curve using known concentrations of N2-EtG and the internal standard.
-
Calculate the ratio of the peak area of N2-EtG to the peak area of the internal standard in the samples.
-
Determine the concentration of N2-EtG in the samples by interpolating from the standard curve.
-
Normalize the amount of N2-EtG to the total amount of deoxyguanosine (dG) in the sample, determined in the same run or a separate analysis. Express the final result as fmol of N2-EtG per µmol of dG.
Application 2: Investigating the Carcinogenic Mechanism of N2-EtG
N2-EtG is not merely a biomarker; it is a pro-mutagenic lesion that can directly contribute to carcinogenesis. Its presence in the DNA template can stall replicative DNA polymerases and lead to mutations if not repaired.
Mutagenic Potential
Studies have shown that N2-EtG can block translesion DNA synthesis, potentially leading to replication failure or the insertion of an incorrect base by specialized DNA polymerases. The primary mutations observed are single-base deletions and G→C transversions. Understanding this mutagenic signature is key to linking alcohol consumption to the specific mutational patterns observed in alcohol-related cancers, such as the SBS16 signature.
Logical Pathway: From Ethanol to Cancer
The following diagram illustrates the mechanistic steps from alcohol consumption to the potential development of cancer.
Caption: Carcinogenic pathway of ethanol.
Application 3: N2-EtG and the DNA Damage Response
The formation of N2-EtG adducts triggers the cellular DNA Damage Response (DDR). The cell can either repair the lesion or, if the damage is too extensive, undergo apoptosis. The efficiency of DNA repair pathways, such as Nucleotide Excision Repair (NER), is critical in mitigating the genotoxic effects of acetaldehyde.
Signaling Pathway Diagram
This diagram shows a simplified signaling pathway initiated by the presence of an N2-EtG adduct.
Caption: DNA damage response to N2-EtG.
Drug Development Implications
-
Chemoprevention: Understanding the formation and repair of N2-EtG can lead to the development of agents that either inhibit adduct formation (e.g., by enhancing acetaldehyde detoxification) or boost DNA repair capacity in high-risk individuals.
-
Targeted Therapy: Cancers with specific mutational signatures linked to N2-EtG might be susceptible to therapies that target deficiencies in DNA repair pathways (e.g., PARP inhibitors in the context of impaired NER or other repair mechanisms).
-
Biomarker-Driven Trials: N2-EtG levels could be used as a stratification biomarker in clinical trials for alcohol-related cancers, helping to identify patient populations most likely to respond to specific treatments.
These application notes and protocols provide a framework for researchers to utilize N2-EtG as a critical tool in the study of alcohol-related cancers, from fundamental mechanistic studies to translational and clinical applications.
References
- 1. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N2-Ethylguanosine DNA Damage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed by the covalent attachment of an ethyl group to the exocyclic N2 position of guanine. This type of DNA damage is induced by exposure to various environmental and dietary carcinogens, such as N-nitroso compounds like N-ethyl-N-nitrosourea (ENU) and diethylnitrosamine (DEN).[1] N2-EtG lesions are significant because they can be mutagenic, primarily causing G to A transition mutations, which can contribute to the initiation of carcinogenesis.[2] Understanding the formation, repair, and biological consequences of N2-EtG in vivo is crucial for cancer research and the development of novel therapeutic strategies. Animal models, particularly rodents, are invaluable tools for studying the mechanisms of N2-EtG-induced DNA damage and the cellular responses to this lesion.
These application notes provide an overview of the animal models used to study N2-EtG DNA damage, detailed protocols for inducing and quantifying this adduct, and insights into the relevant DNA damage response pathways.
Animal Models for this compound DNA Damage Studies
Rodent models, primarily mice and rats, are the most commonly used systems for studying the effects of ethylating agents and the resulting N2-EtG DNA damage. The choice of model often depends on the specific research question, the target organ of interest, and the carcinogen being investigated.
-
Mouse Models: Mice are frequently used due to their genetic tractability, relatively short lifespan, and the availability of numerous inbred and genetically engineered strains.[3] N-ethyl-N-nitrosourea (ENU) is a potent ethylating agent commonly used to induce a high frequency of point mutations in mice, making it an excellent tool for studying the mutagenic consequences of ethylated DNA adducts, including N2-EtG.[4]
-
Rat Models: Rats are often employed in carcinogenicity studies, particularly for liver cancer. Diethylnitrosamine (DEN) is a well-established hepatocarcinogen in rats that induces a spectrum of DNA adducts, including N2-EtG.[2] The rat liver model is particularly useful for studying the long-term consequences of N2-EtG accumulation and its role in tumor development.
Quantitative Data Summary
The following table summarizes representative quantitative data on ethylated guanine DNA adducts in rodent models following exposure to ethylating agents. While specific data for N2-EtG is often reported alongside other adducts, this table provides a comparative overview of adduct levels in different tissues.
| Animal Model | Carcinogen & Dose | Tissue | Adduct | Adduct Level (adducts / 10⁸ nucleotides) | Reference |
| Mouse (C57BL/6N/Tk+/-) | N-ethyl-N-nitrosourea (342 µmol/kg) | Liver | O6-Ethyl-deoxyguanosine | 260 ± 60 | |
| Rat (Fischer 344) | Crotonaldehyde (200 mg/kg) | Liver | 1,N2-propanodeoxyguanosine | 290 | |
| Rat (Fischer 344) | Crotonaldehyde (300 mg/kg) | Liver | 1,N2-propanodeoxyguanosine | 340 | |
| Human | (Environmental Exposure) | Lung | 7-Ethyl-deoxyguanosine | 6 - 31 | |
| Human | (Environmental Exposure) | Lymphocytes | 7-Ethyl-deoxyguanosine | 3 - 14 |
Experimental Protocols
Protocol 1: Induction of this compound DNA Damage in Mice using N-Ethyl-N-nitrosourea (ENU)
This protocol describes the administration of ENU to mice to induce N2-EtG and other ethylated DNA adducts for subsequent analysis.
Materials:
-
N-ethyl-N-nitrosourea (ENU)
-
Phosphate-citrate buffer (pH 5.0)
-
95% Ethanol
-
Male mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Preparation of ENU Solution: On the day of injection, dissolve ENU powder in 95% ethanol and then dilute to the final desired concentration with phosphate-citrate buffer (pH 5.0). A common working concentration is 10 mg/mL. Prepare the solution fresh and protect it from light.
-
Animal Dosing: Weigh each mouse to determine the precise volume of ENU solution to inject. A typical dosage for mutagenesis studies is a fractionated scheme of 3 weekly IP injections of 85-100 mg/kg body weight. For DNA adduct analysis, a single dose of 50-100 mg/kg may be sufficient.
-
Post-Injection Monitoring: Monitor the animals for any signs of toxicity. ENU-treated males will experience a period of temporary sterility.
-
Tissue Collection: At the desired time point after ENU administration (e.g., 24 hours for peak adduct levels), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. Immediately collect tissues of interest (e.g., liver, lung, spleen), snap-freeze them in liquid nitrogen, and store them at -80°C until DNA isolation.
Protocol 2: Induction of this compound DNA Damage in Rat Liver using Diethylnitrosamine (DEN)
This protocol outlines the administration of DEN to rats to induce liver tumors and N2-EtG adducts.
Materials:
-
Diethylnitrosamine (DEN)
-
Sterile saline or drinking water
-
Male Wistar or Fischer 344 rats (150-200 g)
-
Syringes and needles for IP injection or gavage needles
Procedure:
-
DEN Administration: DEN can be administered through various routes, including IP injection or in the drinking water.
-
IP Injection: A single IP injection of DEN (e.g., 200 mg/kg body weight) is often used to initiate hepatocarcinogenesis.
-
Drinking Water: For chronic exposure, DEN can be added to the drinking water at a concentration of 50-100 ppm for several weeks.
-
-
Animal Monitoring: Monitor the animals for signs of toxicity and weight loss.
-
Tissue Collection: Euthanize the rats at predetermined time points. For early DNA adduct analysis, tissues can be collected 24-48 hours after a single DEN dose. For carcinogenesis studies, tissues are collected at later time points (e.g., 14 weeks). Collect the liver, perfuse with cold saline, snap-freeze portions in liquid nitrogen, and store at -80°C. Other portions can be fixed in formalin for histological analysis.
Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the sensitive and specific quantification of N2-EtG in DNA isolated from animal tissues.
Materials:
-
DNA isolation kit
-
N2-Ethyl-2'-deoxyguanosine (N2-EtG) standard
-
Stable isotope-labeled N2-EtG internal standard (e.g., [¹⁵N₅]-N2-EtG)
-
Nuclease P1
-
Alkaline phosphatase
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
DNA Isolation: Isolate genomic DNA from the collected tissues using a commercial kit or standard phenol-chloroform extraction method. Quantify the DNA concentration and assess its purity.
-
Enzymatic Hydrolysis:
-
To approximately 50 µg of DNA, add the stable isotope-labeled internal standard.
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into 3'-mononucleotides.
-
Add alkaline phosphatase and continue the incubation at 37°C for 1-2 hours to dephosphorylate the nucleotides to deoxyribonucleosides.
-
-
Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove proteins and other contaminants that may interfere with the LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Perform tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native N2-EtG and the stable isotope-labeled internal standard.
-
-
Quantification: Create a standard curve using known amounts of the N2-EtG standard. The concentration of N2-EtG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The results are typically expressed as the number of N2-EtG adducts per 10⁶ or 10⁸ normal nucleotides.
Signaling Pathways and Experimental Workflows
DNA Damage Response to this compound
The presence of N2-EtG in the DNA triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. While the specific signaling cascade for N2-EtG is not fully elucidated, it is known to involve components of the broader DNA Damage Response (DDR) network. The following diagram illustrates a plausible signaling pathway activated by N2-EtG, based on the response to alkylating agents.
Caption: DNA damage response pathway initiated by this compound.
Experimental Workflow for Studying N2-EtG in Animal Models
The following diagram outlines the typical experimental workflow for investigating N2-EtG DNA damage in animal models, from carcinogen exposure to data analysis.
Caption: Experimental workflow for N2-EtG analysis in animal models.
Conclusion
Animal models are indispensable for elucidating the mechanisms of this compound-induced DNA damage and its role in carcinogenesis. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute in vivo studies on N2-EtG. The use of potent ethylating agents like ENU and DEN in rodent models, coupled with sensitive analytical techniques such as LC-MS/MS, allows for the precise quantification of N2-EtG and a deeper understanding of its biological consequences. This knowledge is fundamental for identifying potential biomarkers of exposure and for the development of targeted therapies to prevent or treat cancers associated with this type of DNA damage.
References
Application Notes and Protocols: N2-Ethylguanosine as a Marker for Acetaldehyde Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde, a primary metabolite of ethanol and a component of tobacco smoke, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenicity is largely attributed to its ability to react with DNA, forming a variety of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability, which are hallmarks of cancer.
The major DNA adduct formed from the reaction of acetaldehyde with DNA is N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG). However, this adduct is unstable. For analytical purposes, it is chemically reduced to the stable N2-ethyl-2'-deoxyguanosine (N2-ethyl-dG). The quantification of N2-ethyl-dG in biological samples serves as a reliable biomarker for assessing exposure to acetaldehyde and understanding the associated cancer risk. These application notes provide detailed methodologies for the quantification of N2-ethyl-dG and summarize key data related to its formation and repair.
Data Presentation
The following tables summarize quantitative data on N2-ethyldeoxyguanosine (N2-ethyl-dG) levels in human leukocytes from individuals with different levels of alcohol consumption.
Table 1: N2-ethyl-dG Levels in Drinkers vs. Non-drinkers
| Group | N | N2-ethyl-dG Level (fmol/µmol dGuo) |
| Non-drinkers | - | 2,690 ± 3040 |
| Drinkers | - | 5,270 ± 8,770 |
Data from a study on European populations. The group of drinkers showed a statistically significant higher level of N2-ethyl-dG compared to non-drinkers (P = 0.04).[2][3][4]
Table 2: Time-dependent Levels of N2-ethyl-dG in Leukocyte DNA After Alcohol Consumption
| Time Point | N2-ethyl-dG Level (per 10⁸ 2'-deoxynucleosides) |
| 0h (Baseline) | 34.6 ± 21.9 |
| 3-5h | 35.1 ± 21.0 |
| 24h | 36.8 ± 20.7 |
| 48h | 35.6 ± 21.1 |
Data from a study involving 30 male non-smoking individuals who consumed 150mL of vodka. The changes in N2-ethyl-dG levels over time were not statistically significant in this study of social drinking conditions.[4]
Signaling Pathway
Acetaldehyde-induced DNA damage, including the formation of N2-ethylidene-dG, triggers a complex cellular DNA damage response (DDR). This response involves multiple pathways aimed at repairing the damage and maintaining genomic integrity. The diagram below illustrates the key pathways involved in the response to acetaldehyde-induced DNA adducts.
Caption: DNA damage response to acetaldehyde-induced adducts.
Experimental Protocols
The following protocols provide a general framework for the quantification of N2-ethyl-dG in human blood samples.
Blood Sample Collection and Leukocyte Isolation
-
Collect venous blood samples in EDTA-containing tubes to prevent coagulation.
-
Isolate leukocytes using a standard method such as Ficoll-Paque density gradient centrifugation or red blood cell lysis.
-
Wash the isolated leukocyte pellet with phosphate-buffered saline (PBS).
-
Store the leukocyte pellet at -80°C until DNA extraction.
DNA Extraction from Leukocytes
A variety of commercial kits (e.g., QIAamp DNA Mini Kit) or standard phenol-chloroform extraction methods can be used. A general protocol for enzymatic extraction is as follows:
-
Resuspend the leukocyte pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 0.1 M EDTA, 0.5% SDS).
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for at least 3 hours or overnight with gentle shaking.
-
Perform phenol-chloroform extractions to remove proteins.
-
Precipitate the DNA by adding two volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer or ultrapure water).
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
DNA Hydrolysis and Reduction of N2-ethylidene-dG
-
To approximately 50-100 µg of DNA, add an internal standard (e.g., [¹⁵N₅]N2-ethyl-dG).
-
Add sodium cyanoborohydride (NaBH₃CN) to the DNA solution to reduce the unstable N2-ethylidene-dG to the stable N2-ethyl-dG.
-
Enzymatically hydrolyze the DNA to nucleosides by incubating with nuclease P1, followed by alkaline phosphatase.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the N2-ethyl-dG adduct with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of N2-ethyl-dG
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic or a gradient elution suitable for separating N2-ethyl-dG from other nucleosides.
-
Flow Rate: 0.1 - 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
N2-ethyl-dG: m/z 296.16 → 180.16.
-
Internal Standard ([¹⁵N₅]N2-ethyl-dG): m/z 301.16 → 185.16.
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of N2-ethyl-dG standard.
-
Calculate the concentration of N2-ethyl-dG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the major steps in the quantification of N2-ethyl-dG from biological samples.
Caption: Workflow for N2-ethyl-dG analysis.
References
- 1. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
- 2. Genetic controls of DNA damage avoidance in response to acetaldehyde in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Sensitivity Detection of N2-Ethylguanosine in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Ethylguanosine (N2-EtG) is a DNA adduct formed from exposure to ethylating agents. Its presence and quantification in biological matrices such as urine are of significant interest in toxicology, clinical chemistry, and drug development. N2-EtG can serve as a biomarker for exposure to substances like ethanol and vinyl chloride. The primary metabolite of ethanol, acetaldehyde, can react with guanosine to form N2-EtG.[1][2] Similarly, vinyl chloride, a known human carcinogen, is metabolized to reactive intermediates that can also lead to the formation of N2-EtG and other DNA adducts.[3][4] The detection of these adducts is crucial for understanding the mechanisms of carcinogenesis and for monitoring exposure to harmful substances.[5]
This document provides detailed application notes and protocols for the high-sensitivity detection of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Metabolic Formation of this compound
The formation of this compound is a result of the covalent bonding of an ethyl group to the N2 position of guanine. This can occur through exposure to various ethylating agents. Two prominent pathways are detailed below:
-
From Ethanol: Ethanol is metabolized in the body to acetaldehyde. Acetaldehyde can then react with deoxyguanosine in DNA to form a Schiff base, which can be subsequently reduced to the stable N2-ethyldeoxyguanosine adduct. Repair mechanisms can excise this adduct, leading to its excretion in urine.
-
From Vinyl Chloride: Vinyl chloride is metabolized by cytochrome P450 enzymes to the highly reactive chloroethylene oxide and chloroacetaldehyde. These electrophilic intermediates can react with DNA to form various adducts, including N2,3-ethenoguanine, which can be further processed to yield this compound.
Quantitative Analysis of this compound in Urine
The following table summarizes the typical performance of a validated LC-MS/MS method for the quantification of this compound in urine. The values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.5 pg/mL |
| Linearity (r²) | >0.99 |
| Dynamic Range | 1.5 - 1000 pg/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Recovery | 85-110% |
Experimental Protocol: LC-MS/MS for this compound in Urine
This protocol outlines a method for the sensitive quantification of this compound in human urine samples.
Materials and Reagents
-
This compound analytical standard
-
This compound-¹³C₅,¹⁵N₂ internal standard (IS)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine samples (stored at -80°C)
-
Standard laboratory glassware and consumables
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard (this compound-¹³C₅,¹⁵N₂) to a final concentration of 100 pg/mL.
-
Vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich the analyte.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components. For example:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 95-5% B
-
12-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard)
-
This compound-IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Data Analysis
-
Integrate the peak areas for this compound and its internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the urine samples from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The presented LC-MS/MS method provides a robust and highly sensitive approach for the quantification of this compound in human urine. This analytical procedure is essential for researchers and scientists in the fields of toxicology, clinical diagnostics, and drug development to accurately assess exposure to ethylating agents and to further investigate the role of DNA adducts in disease pathogenesis. The detailed protocol and workflow diagrams serve as a comprehensive guide for the implementation of this method in a laboratory setting.
References
- 1. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293. | Semantic Scholar [semanticscholar.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N2-Ethylguanosine Mass Spectrometry
Welcome to the technical support hub for the analysis of N2-Ethylguanosine (N2-Et-dG) by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of N2-Et-dG quantification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound measured as a biomarker?
A1: this compound (analyzed as the deoxyribonucleoside, N2-Ethyl-2'-deoxyguanosine or N2-Et-dG) is a stable DNA adduct that serves as a valuable biomarker for exposure to acetaldehyde. Acetaldehyde, a metabolite of ethanol and a component of tobacco smoke, reacts with deoxyguanosine in DNA to form an unstable adduct called N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG).[1][2] This unstable adduct is chemically reduced to the stable N2-Et-dG for accurate quantification.[1][2] Measuring N2-Et-dG provides a reliable method to assess the "biologically effective dose" of acetaldehyde and investigate its role in DNA damage and carcinogenesis.[3]
Q2: What is the most common mass spectrometric technique for N2-Et-dG analysis?
A2: The most common and highly effective technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, typically using a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap). Quantification is most often achieved using Multiple Reaction Monitoring (MRM) mode on a QqQ instrument, which provides excellent selectivity and low detection limits.
Q3: What is the characteristic fragmentation pattern for N2-Et-dG in positive ion mode ESI-MS/MS?
A3: In positive electrospray ionization (ESI+), N2-Et-dG is first protonated to form the precursor ion [M+H]⁺ at m/z 296.16. During collision-induced dissociation (CID), the most common fragmentation pathway is the neutral loss of the 2'-deoxyribose sugar moiety (116 Da). This results in a prominent product ion, the protonated N2-ethylguanine base, at m/z 180.16. Therefore, the primary MRM transition monitored is m/z 296.16 → 180.16 .
Q4: Why is an internal standard essential for accurate quantification?
A4: An internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). The ideal IS is a stable isotope-labeled version of the analyte, such as N2-Ethyl-2'-deoxyguanosine-d4 ([D4]N2-Et-dG). This standard co-elutes with the analyte and behaves identically during extraction and ionization, but is distinguished by its mass. The ratio of the analyte signal to the IS signal is used for quantification, leading to highly accurate and precise results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of N2-Et-dG.
Problem 1: Low or No Signal / Poor Sensitivity
Symptoms:
-
The peak for N2-Et-dG is very small or indistinguishable from the baseline noise.
-
Signal-to-noise ratio (S/N) is below the required limit for quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization | Optimize ESI source parameters. Infuse a standard solution of N2-Et-dG and adjust parameters like capillary voltage (e.g., ~2.98 kV), desolvation gas temperature (e.g., ~350 °C), and gas flow rate to maximize the signal for the m/z 296.16 precursor ion. |
| Suboptimal Fragmentation | Optimize the collision energy (CE) for the m/z 296.16 → 180.16 transition. The optimal CE is the value that produces the most intense product ion signal. For N2-Et-dG, a starting CE of ~10 V has been reported to be effective. Perform a CE ramp experiment to determine the ideal value for your specific instrument. |
| Poor Analyte Recovery | Troubleshoot the Solid Phase Extraction (SPE) procedure. Analyze fractions from each step (load, wash, elution) to identify where the analyte is being lost. Ensure the C18 cartridge is properly conditioned and not allowed to dry out before sample loading. Verify that the elution solvent is strong enough to desorb the analyte from the sorbent. |
| Incomplete Reduction | Ensure the reduction of N2-ethylidene-dG with NaBH₄ or NaBH₃CN is complete. Check the freshness of the reducing agent and optimize the reaction time and temperature. Inconsistent reduction will lead to variable and low yields of the target analyte. |
| Matrix Effects | The sample matrix (components from digested DNA, buffers) can suppress the ionization of N2-Et-dG. Improve sample cleanup using a more rigorous SPE protocol or add a wash step with a slightly stronger solvent that doesn't elute the analyte. Ensure adequate chromatographic separation from the bulk of unmodified nucleosides. |
| Low Abundance in Sample | The adduct may be present at levels below the instrument's limit of detection. Increase the starting amount of DNA if possible, or concentrate the final sample extract to a smaller volume before injection. |
Problem 2: Poor Peak Shape (Tailing, Splitting, or Broad Peaks)
Symptoms:
-
Chromatographic peaks for N2-Et-dG are not sharp and symmetrical.
-
Peak tailing (asymmetry factor > 1.2), fronting, or splitting is observed.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | The analytical column, particularly the inlet frit, may be partially blocked by precipitated proteins or other matrix components. Flush the column with a strong solvent series. If the problem persists, replace the column frit or the entire column. Using an in-line filter or guard column can prevent this issue. |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. Reconstitute the sample in a solvent that is as weak as, or weaker than, the starting mobile phase conditions. |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent, like formic or acetic acid (e.g., 0.1%), can improve peak shape for nucleoside adducts. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and mass spectrometer can cause peak broadening. Use tubing with the smallest possible inner diameter and cut it to the minimum necessary length. Ensure all fittings are properly connected to avoid dead volumes. |
| Column Void/Degradation | A void may have formed at the head of the column. This can sometimes be resolved by reversing the column and flushing it. However, it often indicates the column has reached the end of its life and needs to be replaced. |
Problem 3: High Background Noise or Interfering Peaks
Symptoms:
-
The chromatogram baseline is noisy, making it difficult to integrate small peaks.
-
Multiple unknown peaks are present, some of which may co-elute with the analyte of interest.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents/Reagents | Use only high-purity, LC-MS grade solvents, water, and additives (e.g., formic acid). Prepare fresh mobile phases daily and filter them if necessary. Contaminants can introduce significant background noise. |
| Isobaric Interferences | Biological samples are complex and may contain compounds with the same nominal mass as N2-Et-dG or its product ion. Enhance chromatographic resolution to separate the analyte from the interference. If using a triple quadrupole, try identifying a secondary, more specific MRM transition. On a high-resolution instrument, extract the ion chromatogram using a very narrow mass window (e.g., 5 ppm) to exclude interferences. |
| Carryover | Analyte from a previous, more concentrated sample may be retained in the injector or column and elute in subsequent runs. Implement a rigorous needle wash protocol and inject blank samples after high-concentration standards or samples to check for carryover. |
| Enzyme Preparations | The enzymes used for DNA digestion can be a source of contamination. Include a "reagent blank" (all digestion components without DNA) in your sequence to identify any background peaks originating from the enzymes or buffers. |
| Plasticware Contamination | Plasticizers and other contaminants can leach from tubes and well plates. Use polypropylene plasticware whenever possible and minimize sample contact time with plastics. |
Quantitative Data Summary
The following tables summarize typical parameters used in the LC-MS/MS analysis of N2-Ethyl-2'-deoxyguanosine. These values should be used as a starting point and optimized for your specific instrumentation and experimental setup.
Table 1: Mass Spectrometry Parameters for N2-Et-dG
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Precursor Ion (N2-Et-dG) | m/z 296.16 | |
| Product Ion (N2-Et-dG) | m/z 180.16 | |
| Precursor Ion ([D4]N2-Et-dG IS) | m/z 300.2 | |
| Product Ion ([D4]N2-Et-dG IS) | m/z 184.2 | |
| Capillary Voltage | ~2.98 kV | |
| Desolvation Temperature | ~350 °C | |
| Cone Voltage | ~16 V | |
| Collision Energy | ~10 V |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | |
| Mobile Phase A | 0.1% Acetic Acid in Water | |
| Mobile Phase B | Methanol | |
| Elution Profile | Isocratic (60:40, A:B) or Gradient | |
| Flow Rate | 0.1 - 0.3 mL/min |
Experimental Protocols
Protocol 1: DNA Extraction, Reduction, and Enzymatic Digestion
This protocol outlines the steps to isolate DNA, convert the unstable N2-ethylidene-dG adduct to stable N2-Et-dG, and digest the DNA to individual deoxyribonucleosides for LC-MS/MS analysis.
-
DNA Isolation: Isolate genomic DNA from tissue or cells using a commercial kit (e.g., QIAamp DNA Mini Kit) or standard phenol-chloroform extraction followed by ethanol precipitation.
-
Reduction Step:
-
Resuspend the isolated DNA in a suitable buffer (e.g., Tris-HCl).
-
Add a fresh solution of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to the DNA solution.
-
Incubate the reaction mixture to allow for the complete reduction of the N2-ethylidene-dG Schiff base to N2-Et-dG.
-
Quench any remaining reducing agent as per established protocols and re-purify the DNA, for example, by ethanol precipitation.
-
-
Enzymatic Digestion:
-
Resuspend the reduced DNA in a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂).
-
Spike the sample with a known amount of stable isotope-labeled internal standard ([D4]N2-Et-dG).
-
Add a cocktail of enzymes for complete DNA hydrolysis. A common combination includes DNase I, Nuclease P1, and Alkaline Phosphatase.
-
Incubate at 37 °C for 24-48 hours to ensure complete digestion to 2'-deoxyribonucleosides.
-
-
Protein Removal:
-
Terminate the digestion and precipitate the enzymes by adding a cold solvent like acetonitrile or by chloroform extraction.
-
Centrifuge the sample at high speed and collect the supernatant containing the deoxyribonucleosides.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant in vacuo.
-
Reconstitute the dried residue in a solvent compatible with the initial LC mobile phase (e.g., 10% Methanol in water).
-
Protocol 2: Solid Phase Extraction (SPE) Cleanup
This protocol describes a general-purpose reversed-phase SPE procedure using a C18 cartridge to desalt and partially purify the DNA digest before LC-MS/MS analysis.
-
Cartridge Conditioning:
-
Pass 1-2 mL of methanol through the C18 SPE cartridge to wet and activate the sorbent. Do not let the sorbent go dry.
-
-
Cartridge Equilibration:
-
Pass 1-2 mL of 0.1% formic acid in water (or a buffer matching the initial LC conditions) through the cartridge. This equilibrates the sorbent to the loading conditions. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the reconstituted DNA digest from Protocol 1 onto the cartridge. Ensure a slow, controlled flow rate (e.g., ~1 drop/second) to allow for efficient binding of the analytes.
-
-
Washing (Desalting):
-
Pass 1-2 mL of 0.1% formic acid in 5% methanol/water through the cartridge. This step removes salts and other highly polar interferences while retaining the N2-Et-dG adduct.
-
-
Elution:
-
Elute the N2-Et-dG and other retained nucleosides with 1-2 mL of a stronger organic solvent, such as 50% acetonitrile in water with 0.1% formic acid. Collect the eluate.
-
-
Final Preparation:
-
Dry the eluate in vacuo and reconstitute in a small, precise volume of the initial LC mobile phase for injection.
-
Visualizations
Caption: Overall workflow for N2-Ethyl-2'-deoxyguanosine analysis.
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Molecular Mechanisms of Acetaldehyde-Mediated Carcinogenesis in Squamous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]
- 3. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of n2-Ethylguanosine detection assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of N2-Ethylguanosine (N2-EtG) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound (N2-EtG) is a DNA adduct formed when the N2 position of guanine reacts with acetaldehyde, a metabolite of ethanol.[1] This lesion can block DNA replication and transcription.[2][3] Accurate and sensitive detection of N2-EtG is crucial for toxicology studies, assessing ethanol-related cancer risk, and for monitoring exposure to environmental carcinogens.[1]
Q2: What are the common methods for detecting this compound?
A2: The primary methods for detecting N2-EtG and other DNA adducts include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity in quantifying DNA adducts.[1]
-
Immunoassays (ELISA, Immuno-Slot Blot): These methods utilize antibodies specific to the N2-EtG adduct and are useful for screening a large number of samples.
-
Electrochemical Biosensors: An emerging technology offering rapid and portable detection, though less commonly used for N2-EtG at present.
-
32P-Postlabeling: A highly sensitive method for detecting a wide range of DNA adducts, though it does not provide structural information.
Q3: How can I choose the best detection method for my experiment?
A3: The choice of method depends on several factors:
-
Sensitivity and Specificity Required: LC-MS/MS offers the highest sensitivity and specificity.
-
Sample Throughput: Immunoassays are generally faster for analyzing a large number of samples.
-
Availability of Equipment: LC-MS/MS and 32P-postlabeling require specialized instrumentation.
-
Information Needed: If structural confirmation of the adduct is required, LC-MS/MS is the preferred method.
Quantitative Data Summary
The following table summarizes the performance of various methods for the detection of this compound and related DNA adducts.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| UPLC-MS/MS | N2-Ethyl-2'-deoxyguanosine | - | 5 ng/mL | Dried Blood Spot | |
| Immuno-Slot Blot | O6-Ethyldeoxyguanosine | ≥ 0.3 x 10-15 mol | - | DNA | |
| Immuno-Slot Blot | O4-Ethyldeoxythymidine | ≥ 0.1 x 10-15 mol | - | DNA | |
| LC-MS/MS | N2-Methylguanosine | - | - | Cell Culture |
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
This section addresses common issues encountered during competitive ELISA for this compound detection.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagent Issues: Inactive antibody or conjugate; expired reagents; improper storage. | - Use a new vial of antibody/conjugate. - Confirm reagent expiration dates. - Ensure all reagents are stored at the recommended temperature. |
| Procedural Errors: Incorrect incubation times or temperatures; insufficient washing. | - Follow the protocol's specified incubation times and temperatures precisely. - Increase the number of wash steps or the soaking time between washes. | |
| Low Analyte Concentration: N2-EtG levels in the sample are below the detection limit. | - Concentrate the sample if possible. - Consider using a more sensitive detection method like LC-MS/MS. | |
| High Background | Non-specific Binding: Antibody cross-reactivity; insufficient blocking. | - Use a high-affinity, specific monoclonal antibody if available. - Optimize the blocking buffer concentration and incubation time. |
| Contamination: Contaminated reagents or buffers. | - Prepare fresh buffers and reagents. - Use sterile pipette tips and tubes. | |
| Excessive Antibody/Conjugate: Concentration of detection antibody or enzyme conjugate is too high. | - Titrate the antibody and conjugate to determine the optimal concentration. | |
| Poor Reproducibility | Pipetting Errors: Inconsistent volumes dispensed. | - Calibrate pipettes regularly. - Use a consistent pipetting technique. |
| Temperature Gradients: Uneven temperature across the microplate during incubation. | - Ensure the plate is incubated in a stable temperature environment. - Avoid stacking plates during incubation. | |
| Incomplete Washing: Residual reagents remaining in wells. | - Ensure complete aspiration of wash buffer after each wash step. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This guide provides troubleshooting for common problems in the quantitative analysis of this compound by LC-MS/MS.
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Poor Ionization: Suboptimal electrospray ionization (ESI) source parameters. | - Optimize ESI parameters such as capillary voltage, gas flow, and temperature. |
| Sample Loss during Preparation: Inefficient DNA extraction or hydrolysis. | - Validate the DNA extraction and enzymatic hydrolysis steps for recovery. - Use an internal standard to correct for sample loss. | |
| Matrix Effects: Co-eluting compounds from the sample matrix suppress the analyte signal. | - Improve chromatographic separation to resolve the analyte from interfering compounds. - Use a more rigorous sample cleanup method (e.g., solid-phase extraction). | |
| Poor Peak Shape | Column Issues: Column contamination or degradation. | - Wash the column with a strong solvent. - Replace the column if necessary. |
| Inappropriate Mobile Phase: Mobile phase composition is not optimal for the analyte. | - Adjust the mobile phase composition (e.g., pH, organic solvent content) to improve peak shape. | |
| Inaccurate Quantification | No or Unsuitable Internal Standard: Lack of an appropriate internal standard to correct for variability. | - Use a stable isotope-labeled internal standard (e.g., [15N5]-N2-EtG) for the most accurate quantification. |
| Non-linear Calibration Curve: Inappropriate concentration range for standards. | - Prepare a new set of calibration standards covering the expected sample concentration range. | |
| Interference: Co-eluting isobaric compounds. | - Optimize chromatographic separation to resolve interferences. - Use multiple reaction monitoring (MRM) with specific precursor-product ion transitions to enhance specificity. |
Electrochemical Biosensors
This section provides general troubleshooting for the use of electrochemical biosensors in DNA adduct detection.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive Electrode Surface: Fouling or improper modification of the electrode. | - Clean and polish the electrode surface according to the manufacturer's instructions. - Optimize the immobilization of the biorecognition element (e.g., antibody, DNA probe). |
| Poor Conductivity: High resistance in the electrochemical cell. | - Ensure the supporting electrolyte has the correct concentration and composition. - Check for any loose connections in the setup. | |
| High Background Noise | Electrochemical Interference: Presence of other electroactive species in the sample. | - Implement a sample cleanup step to remove interfering compounds. - Use a differential measurement technique to subtract the background signal. |
| Instability of the Biorecognition Layer: The immobilized antibody or probe is detaching from the electrode surface. | - Optimize the immobilization chemistry for better stability. - Store the modified electrodes under appropriate conditions to maintain activity. | |
| Poor Reproducibility | Inconsistent Electrode Surface: Variation in the surface area or modification of different electrodes. | - Use a standardized protocol for electrode preparation and modification. - Characterize the electrode surface before each experiment (e.g., using cyclic voltammetry). |
| Environmental Factors: Fluctuations in temperature or pH. | - Control the temperature and pH of the measurement solution. |
Experimental Protocols & Methodologies
Competitive ELISA for this compound
This is a general protocol and may require optimization for specific antibodies and samples.
-
Coating: Coat microtiter plate wells with an N2-EtG-conjugate (e.g., N2-EtG-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards or samples and a specific anti-N2-EtG antibody to the wells. Incubate for 1-2 hours at 37°C. During this step, free N2-EtG in the sample will compete with the coated N2-EtG-conjugate for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of N2-EtG in the sample.
LC-MS/MS for N2-Ethyl-2'-deoxyguanosine in DNA
This protocol is adapted from a validated method for N2-Et-dG in dried blood spots and may require modification for other sample types.
-
DNA Extraction: Extract DNA from the biological sample using a suitable kit (e.g., QIAamp DNA Mini Kit).
-
DNA Hydrolysis: Enzymatically digest the DNA to nucleosides. A typical procedure involves incubation with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Cleanup (Optional): Use solid-phase extraction (SPE) to enrich the adducts and remove interfering substances.
-
LC Separation:
-
Column: C18 Acquity® Bridged Ethylene Hybrid column (1.7 µm, 100 mm × 2.1 mm).
-
Mobile Phase: Isocratic elution with 0.1% acetic acid and methanol (60:40 v/v).
-
Flow Rate: 0.1 mL/min.
-
Run Time: 5 minutes.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for N2-Et-dG: m/z 296.16 > 180.16.
-
Internal Standard: Use a suitable internal standard, such as allopurinol (m/z 137.03 > 110.05) or ideally, a stable isotope-labeled N2-Et-dG.
-
-
Quantification: Create a calibration curve using known concentrations of N2-Et-dG standards and quantify the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: Competitive ELISA Workflow for this compound Detection.
Caption: Cellular Response to this compound DNA Damage.
References
- 1. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
minimizing artifactual formation of n2-Ethylguanosine during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the artifactual formation of N2-Ethylguanosine (N2-EtG) during sample preparation for DNA adductomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N2-EtG) and why is it measured?
A1: this compound (N2-EtG) is a stable DNA adduct formed from the reaction of acetaldehyde with the guanine base in DNA. Acetaldehyde is a metabolite of ethanol and is also found in various environmental sources like tobacco smoke.[1] N2-EtG is measured as a biomarker of exposure to acetaldehyde and to study its role in mutagenesis and carcinogenesis.[2]
Q2: What is the primary mechanism of N2-EtG formation?
A2: Acetaldehyde reacts with the exocyclic amino group of deoxyguanosine (dG) to form an unstable Schiff base, N2-ethylidene-dG. This intermediate can be stabilized by a reduction reaction to form the stable N2-EtG adduct.[3]
Q3: What is "artifactual formation" of N2-EtG?
A3: Artifactual formation refers to the creation of N2-EtG during the sample collection, storage, or preparation process, rather than being present in the original biological sample. This can lead to an overestimation of the true levels of the DNA adduct.
Q4: What are the main causes of artifactual N2-EtG formation during sample prep?
A4: The primary cause is the simultaneous presence of two key components:
-
Acetaldehyde Contamination: Acetaldehyde can be introduced from external sources or be present endogenously.
-
Reducing Agents: Uncontrolled reduction of the unstable N2-ethylidene-dG intermediate by reducing agents present in buffers or generated during the experimental process.
Q5: How is the unstable N2-ethylidene-dG adduct typically measured?
A5: To accurately quantify the total amount of acetaldehyde-derived adducts, a controlled reduction step is intentionally included in the protocol. Reagents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) are added during DNA hydrolysis to quantitatively convert the unstable N2-ethylidene-dG to the stable, measurable N2-EtG.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High N2-EtG levels in control/unexposed samples | 1. Acetaldehyde contamination of reagents or labware.2. Presence of unintended reducing agents in buffers.3. Spontaneous reduction during sample workup. | 1. Use high-purity, freshly prepared reagents. Test buffers for acetaldehyde contamination.2. Avoid buffers containing strong reducing agents unless used in a controlled manner for stabilization.3. Add an acetaldehyde scavenger, such as aminoguanidine, to the lysis buffer to remove free acetaldehyde. |
| Inconsistent or variable N2-EtG measurements between replicates | 1. Inconsistent sample handling and storage temperatures.2. Variable efficiency of the intentional reduction step (if applicable).3. Presence of interfering compounds from the biological matrix. | 1. Standardize all sample handling procedures. Store samples at -80°C immediately after collection and minimize freeze-thaw cycles.2. Ensure precise and consistent addition of the reducing agent (e.g., NaBH3CN) during the stabilization step. Optimize concentration and reaction time.3. Purify DNA thoroughly to remove contaminants. Consider solid-phase extraction (SPE) for sample cleanup. |
| No N2-EtG detected, even in positive controls | 1. Degradation of the N2-ethylidene-dG adduct before stabilization.2. Inefficient enzymatic hydrolysis of DNA.3. Issues with LC-MS/MS analysis. | 1. Ensure the reducing agent is added at the beginning of the DNA hydrolysis step to immediately stabilize the adduct.2. Optimize the enzymatic digestion protocol. Ensure the activity of nucleases and phosphatases.3. Verify LC-MS/MS instrument parameters, including the use of an appropriate internal standard, such as [15N5]N2-Ethyl-dG. |
Data on Sample Preparation Strategies
The following table summarizes the risk of artifactual N2-EtG formation based on different sample preparation strategies.
| Strategy | Acetaldehyde Source | Reducing Agent | Risk of Artifactual N2-EtG Formation | Rationale |
| Strategy A: No Control | Endogenous/Contamination | Uncontrolled (e.g., buffer components) | High | The presence of both acetaldehyde and an uncontrolled reducing environment can lead to the unintended conversion of N2-ethylidene-dG to N2-EtG. |
| Strategy B: Acetaldehyde Scavenging | Endogenous/Contamination | Uncontrolled | Low | Scavengers like aminoguanidine react with and remove free acetaldehyde, preventing its reaction with DNA. |
| Strategy C: Controlled Reduction | Endogenous/Contamination | Controlled (e.g., NaBH3CN added during lysis/hydrolysis) | Very Low | The immediate and controlled reduction stabilizes the adduct of interest for accurate quantification, preventing further artifactual reactions. Control experiments with labeled acetaldehyde have validated this approach. |
| Strategy D: Post-Hydrolysis Reduction | Endogenous/Contamination | Added after DNA hydrolysis | Moderate | Delaying the addition of the reducing agent may allow the unstable N2-ethylidene-dG to degrade or participate in other reactions before it can be stabilized. |
Experimental Protocols
Recommended Protocol for DNA Isolation and N2-EtG Analysis
This protocol is designed to minimize artifactual formation by incorporating a controlled reduction step.
-
Sample Lysis and DNA Extraction:
-
Homogenize tissue samples in a lysis buffer containing a metal chelator (e.g., EDTA) to inhibit oxidative damage that could generate aldehydes.
-
Use a validated DNA extraction method, such as a commercial kit (e.g., QIAGEN Gentra® Puregene™) or a standard phenol-chloroform extraction, ensuring high purity of the final DNA sample.
-
-
DNA Hydrolysis and Adduct Stabilization:
-
Dissolve 10-20 µg of purified DNA in a buffer solution (e.g., 10 mM Tris/5 mM MgCl2).
-
Add an internal standard (e.g., 50 fmol of [15N5]N2-ethyl-dG) for accurate quantification.
-
Crucially, add the reducing agent, sodium cyanoborohydride (NaBH3CN), to the solution at a concentration of approximately 75 mg/mL of digestion buffer before adding the enzymes.
-
Adjust the pH to ~7.0.
-
Perform enzymatic digestion of the DNA to nucleosides by adding DNase I, followed by phosphodiesterase I and alkaline phosphatase. Incubate at 37°C.
-
-
Sample Cleanup:
-
After digestion, remove proteins by chloroform extraction or a similar method.
-
Enrich the N2-EtG adduct from the complex mixture of unmodified nucleosides using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the purified sample using a sensitive LC-MS/MS method with selected reaction monitoring (SRM) to detect and quantify N2-EtG and the internal standard.
-
Protocol for Using Acetaldehyde Scavengers
For applications where the addition of a reducing agent is not desirable, an acetaldehyde scavenger can be used.
-
Lysis Buffer Preparation:
-
Prepare the standard lysis buffer for your DNA extraction protocol.
-
Add an acetaldehyde scavenger, such as aminoguanidine, to the lysis buffer at a final concentration of 1-5 mM.
-
-
DNA Extraction:
-
Proceed with the DNA extraction protocol as usual. The scavenger will react with any free acetaldehyde present in the sample during lysis.
-
-
Downstream Analysis:
-
After purification, the DNA can be processed for analysis. Note that this method will only prevent the formation of new adducts during sample prep and will not stabilize existing N2-ethylidene-dG.
-
Visualizations
Caption: Mechanism of authentic vs. artifactual N2-EtG formation.
Caption: Recommended workflow to minimize artifactual N2-EtG.
References
- 1. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2-Ethylguanosine Stability in Long-Term Sample Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on ensuring the stability of N2-Ethylguanosine, a critical DNA adduct, during long-term sample storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental design and sample management.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of samples containing this compound?
A1: For long-term preservation of this compound in biological samples, it is highly recommended to store them at ultra-low temperatures. Storage at –80°C or in liquid nitrogen (–196°C) is considered the gold standard for minimizing degradation and maintaining sample integrity over extended periods.[1][2][3] While storage at -20°C may be suitable for shorter durations, it is not ideal for long-term archival purposes as it can still allow for some molecular degradation.[4][5]
Q2: How does the storage matrix (e.g., purified DNA, tissue, blood) affect the stability of this compound?
A2: The matrix in which the this compound is present can significantly impact its stability. Purified DNA should be stored in a slightly basic buffer, such as Tris-EDTA (TE) buffer (pH ~8.0), to prevent acid-catalyzed hydrolysis. For tissue samples, immediate freezing after collection is crucial, with storage at temperatures below -80°C recommended for long-term preservation. Whole blood samples may require the addition of preservatives, but it is important to validate that these additives do not interfere with the stability or analysis of this compound.
Q3: Can repeated freeze-thaw cycles degrade this compound in my samples?
A3: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of DNA and the potential loss of adducts like this compound. This is often due to the formation of ice crystals that can cause physical damage to the DNA strands and the precipitation of DNA out of solution. To mitigate this, it is best practice to divide samples into single-use aliquots before freezing.
Q4: Is it possible to store samples containing this compound at room temperature?
A4: Room temperature storage is generally not recommended for long-term preservation of biological samples containing DNA adducts. However, for purified DNA, storage in a dehydrated state, such as through lyophilization (freeze-drying) and protection from humidity and air, can allow for stable storage at ambient temperatures for extended periods. This method works by removing water, which is a key component in hydrolytic degradation pathways.
Troubleshooting Guide
Issue 1: Decreased levels of this compound detected after long-term storage.
-
Potential Cause: Improper storage temperature.
-
Solution: Verify that your storage freezer has maintained a consistent temperature of -80°C or lower. For irreplaceable samples, consider storage in liquid nitrogen for maximum stability.
-
-
Potential Cause: Degradation due to acidic conditions.
-
Solution: If working with purified DNA, ensure it was stored in a buffered solution with a pH of approximately 8.0, such as TE buffer.
-
-
Potential Cause: Multiple freeze-thaw cycles.
-
Solution: In future studies, aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.
-
Issue 2: Inconsistent this compound measurements between aliquots of the same sample.
-
Potential Cause: Non-homogenous distribution of the adduct in the original sample.
-
Solution: Ensure thorough but gentle mixing of the sample before aliquoting. Avoid vigorous vortexing of high-molecular-weight DNA.
-
-
Potential Cause: Adsorption of nucleic acids to tube walls, especially in diluted solutions.
-
Solution: Use siliconized tubes for storing diluted DNA solutions to minimize surface adsorption.
-
Issue 3: Evidence of DNA degradation (e.g., smearing on an agarose gel) in stored samples.
-
Potential Cause: Nuclease contamination.
-
Solution: Always use nuclease-free water, tips, and tubes when handling DNA samples. Work in a clean environment to prevent contamination.
-
-
Potential Cause: Exposure to atmospheric pollutants and humidity during handling or storage in permeable containers.
-
Solution: Use hermetically sealed containers for long-term storage, especially if not at ultra-low temperatures. Ensure samples are properly sealed to protect from environmental exposure.
-
Quantitative Data Summary
The following table summarizes the stability of DNA and DNA adducts under various long-term storage conditions based on available literature. While specific data for this compound is limited, these findings for similar DNA adducts provide a strong basis for storage protocol design.
| Storage Temperature | Duration | Sample Type | Buffer/Preservative | Observed Stability | Citation |
| -20°C or -80°C | Up to 10 months | Rat Tissues (lung, heart, liver) | Not specified | No significant effect on Benzo[a]pyrene DNA adduct levels. | |
| -20°C | Up to 1 year | Whole Blood | With preservative | Decreased DNA yield (down to 38%). | |
| -80°C | Up to 1 year | Whole Blood | With preservative | DNA yield maintained at baseline levels. | |
| Room Temperature | 8 months | Purified DNA | Stored in air in plastic tubes | Clear or strong degradation and/or aggregation. | |
| Room Temperature | 8 months | Purified DNA | Anoxic and anhydrous atmosphere | No detectable DNA degradation. | |
| -30°C to -15°C | Up to 2 years | Purified DNA | TE buffer | Stable storage. | |
| -90°C to -65°C | Several years | Purified DNA | TE buffer | Stable storage, prevents hydrolysis and nuclease activity. | |
| -196°C (Liquid Nitrogen) | Indefinite | Purified DNA | Not specified | Minimized molecular degradation, optimal sample integrity. |
Experimental Protocols
Protocol: General Sample Handling and Aliquoting for Long-Term Storage
-
Preparation: Work in a clean environment, preferably in a laminar flow hood, to minimize contamination. Use certified nuclease-free tubes, pipette tips, and reagents.
-
Sample Homogenization: For liquid samples (e.g., blood, cell lysates), ensure the sample is homogenous by gentle inversion or pipetting. Avoid vigorous vortexing, especially for high molecular weight DNA. For tissue samples, pulverize frozen tissue to a fine powder under liquid nitrogen to ensure homogeneity before aliquoting.
-
Aliquoting: Based on the expected requirements for future experiments, divide the sample into single-use aliquots. This minimizes the need for future freeze-thaw cycles.
-
Labeling: Clearly and durably label each aliquot with a unique identifier, sample type, concentration (if known), and date. Use labels that can withstand cryogenic temperatures.
-
Freezing: For cryogenic storage, flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer or a liquid nitrogen storage dewar. This rapid freezing process can help to minimize the formation of large ice crystals.
-
Storage: Place the labeled aliquots in a properly organized freezer box and record the location in a laboratory inventory system.
-
Retrieval: When a sample is needed, retrieve only the required number of aliquots, leaving the remaining samples undisturbed in the freezer.
Visualizations
Caption: Workflow for optimal handling and storage of samples for this compound analysis.
Caption: Key factors influencing the stability of this compound during long-term sample storage.
References
- 1. Stability of benzo[a]pyrene DNA adducts in rat tissues during their long-term storage at -20 degrees C or -80 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Ways Professionals Store DNA Samples [celestis.com]
- 3. Is Liquid Nitrogen The Only Gold Standard For Long-Term Sample Storage? - Inside Biobanking [thermofisher.com]
- 4. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 5. news-medical.net [news-medical.net]
Technical Support Center: Optimizing DNA Hydrolysis for N2-Ethylguanosine (N2-EtG) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of DNA for the accurate quantification of N2-Ethylguanosine (N2-EtG).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for accurate N2-EtG quantification?
A1: Complete enzymatic hydrolysis of DNA to 2'-deoxynucleosides is crucial. Incomplete digestion can lead to an underestimation of N2-EtG levels, as adducted nucleosides may remain within oligonucleotides and not be detected by LC-MS/MS analysis.[1] Optimization of enzyme concentrations and incubation times is essential to ensure the total release of all nucleosides.
Q2: Can the N2-EtG adduct be lost or altered during sample preparation?
A2: this compound is a chemically stable adduct.[1] Unlike some other adducts, it is not prone to spontaneous depurination under typical enzymatic hydrolysis conditions. However, it is crucial to avoid harsh chemical conditions, such as strong acids or high temperatures, which could potentially lead to degradation of the sample.
Q3: My N2-EtG levels are lower than expected. What are the potential causes?
A3: Low recovery of N2-EtG can stem from several factors:
-
Incomplete DNA Hydrolysis: The most common cause is insufficient enzymatic digestion. Ensure that the enzyme-to-DNA ratio is optimized and that incubation times are adequate.
-
DNA Purity: Contaminants from the DNA isolation process (e.g., phenol, chloroform, excessive salts) can inhibit enzymatic activity. It is recommended to perform extra wash steps during DNA purification.
-
Adsorption to Surfaces: N2-EtG, like other small molecules, can be lost through adsorption to plasticware. Using low-retention microcentrifuge tubes and pipette tips can help minimize this issue.
-
LC-MS/MS System Issues: Check for issues with the mass spectrometer, such as low ionization efficiency or detector sensitivity. Ensure the system is properly calibrated with an appropriate internal standard.
Q4: I am observing high background noise or interfering peaks in my LC-MS/MS chromatogram. What can I do?
A4: High background and interfering peaks often originate from the sample matrix or the hydrolysis reaction itself.
-
Enzyme Purity: Commercial enzyme preparations can sometimes contain contaminants. Ensure you are using high-purity enzymes suitable for mass spectrometry applications.
-
Matrix Effects: Co-eluting compounds from the digested DNA sample can suppress or enhance the ionization of N2-EtG, affecting quantification.[2] This can be mitigated by optimizing the chromatographic separation, using a more effective sample clean-up method (like solid-phase extraction), or by using a stable isotope-labeled internal standard for N2-EtG.
-
Mobile Phase Additives: The choice of mobile phase additives can influence adduct formation and ionization efficiency. Ammonium formate is often preferred over ammonium acetate to reduce the formation of sodium adducts, which can complicate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No N2-EtG Signal | Incomplete enzymatic digestion of DNA. | Optimize enzyme concentrations and incubation time. A sequential reduction of each enzyme can identify the optimal levels. Consider using a combination of enzymes like Micrococcal Nuclease, bovine spleen phosphodiesterase, and alkaline phosphatase. |
| Inhibition of digestive enzymes. | Ensure the DNA sample is free of contaminants from the isolation process (e.g., EDTA, phenol, ethanol). Include additional wash steps in your DNA purification protocol. | |
| Degradation of the analyte during sample workup. | While N2-EtG is stable, avoid extreme pH or high temperatures. Ensure all steps are performed under controlled conditions. | |
| Poor Reproducibility | Inconsistent hydrolysis efficiency between samples. | Ensure accurate quantification of the initial DNA and precise addition of enzymes. Use a master mix for the digestion cocktail to minimize pipetting errors. |
| Variable matrix effects in the LC-MS/MS. | Employ a stable isotope-labeled internal standard for N2-EtG to normalize for variations in sample preparation and instrument response. | |
| Adduct formation in the ion source. | Optimize mobile phase composition. Using ammonium formate instead of acetate and ensuring low sodium content can reduce unwanted adducts. | |
| High Signal-to-Noise Ratio | Contaminants from enzymes or buffers. | Use LC-MS grade water, solvents, and high-purity enzymes. Filter all solutions before use. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples in your LC-MS/MS method. | |
| Peak Tailing or Splitting in Chromatogram | Poor chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. Ensure the sample solvent is compatible with the initial mobile phase. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, replace the column. |
Data Presentation: Optimizing Enzyme Concentrations
The following table summarizes a strategy for optimizing the concentrations of enzymes for DNA hydrolysis, based on the principle of sequentially varying enzyme levels to find a plateau where adduct recovery is maximal and reproducible.
| Enzyme | Initial Concentration (per 20 µg DNA) | Optimized Concentration (per 20 µg DNA) | Reduction Factor | Key Observation |
| Micrococcal Nuclease | ~2.12 U | ~0.53 U | 4x | Adduct recovery remains stable at lower concentrations, indicating the initial amount was in excess. |
| Bovine Spleen Phosphodiesterase | ~0.084 U | ~0.042 U | 2x | Reducing the concentration does not negatively impact the yield of nucleoside adducts. |
| Alkaline Phosphatase | ~6.66 U | ~0.02 U | 333x | A significant reduction is possible without compromising the dephosphorylation step, reducing potential contaminants and cost. |
Note: These values are illustrative and should be optimized for each specific laboratory setup and DNA source.
Experimental Protocols
DNA Isolation
High-quality, pure DNA is essential for successful hydrolysis. Standard commercial kits (e.g., spin column-based) are recommended. Key considerations include:
-
Ensure complete removal of RNA by treating with RNase A.
-
Perform additional washing steps with the provided buffers to eliminate salts and ethanol, which can inhibit downstream enzymatic reactions.
-
Elute DNA in nuclease-free water or a low-EDTA buffer.
Optimized Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol is adapted for the analysis of N2-alkyl-dG lesions.
-
Sample Preparation: In a low-retention microcentrifuge tube, add up to 20 µg of purified genomic DNA.
-
Initial Digestion:
-
Add Micrococcal Nuclease and bovine spleen phosphodiesterase to the DNA sample.
-
Incubate at 37°C for 24 hours.
-
-
Dephosphorylation:
-
Add alkaline phosphatase and one-tenth volume of 0.5 M Tris-HCl (pH 8.9).
-
Incubate at 37°C for an additional 4 hours.
-
-
Reaction Quenching and Cleanup:
-
Neutralize the reaction mixture with 1.0 M formic acid.
-
Remove enzymes by chloroform extraction or using a centrifugal filter unit (e.g., 10K MWCO).
-
-
Final Preparation:
-
Dry the aqueous phase in a vacuum centrifuge.
-
Reconstitute the dried nucleoside mixture in an appropriate volume of LC-MS grade water or initial mobile phase for analysis.
-
LC-MS/MS Analysis for N2-EtG Quantification
-
Chromatography:
-
Use a C18 reverse-phase column suitable for nucleoside analysis.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The characteristic transition for N2-EtG involves the neutral loss of the 2'-deoxyribose moiety (116 Da) from the protonated molecular ion.
-
Precursor Ion (Q1): [N2-EtG + H]+
-
Product Ion (Q3): [N2-ethylguanine + H]+
-
-
-
Quantification:
-
Generate a calibration curve using authentic N2-EtG standards.
-
Spike all samples, including calibrators and blanks, with a known amount of a stable isotope-labeled N2-EtG internal standard to correct for any variability during sample processing and analysis.
-
Visualizations
Caption: Experimental workflow for N2-EtG analysis.
Caption: Transcription-Coupled Nucleotide Excision Repair (TC-NER) of N2-EtG.
References
Technical Support Center: Method Refinement for High-Throughput N2-Ethylguanosine Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the high-throughput analysis of N2-ethylguanosine (N2-EtG), a critical biomarker of DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring this compound?
A1: this compound (N2-EtG) is a DNA adduct formed upon exposure to ethylating agents, which can originate from both environmental and endogenous sources. It serves as a robust biomarker for quantifying DNA damage, offering insights into toxicological studies and the mechanisms of carcinogenesis.
Q2: Which analytical technique is most suitable for high-throughput N2-EtG analysis?
A2: The most widely accepted and effective method is Ultra High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique provides the high sensitivity, specificity, and throughput necessary for the accurate quantification of N2-EtG in complex biological matrices.[1]
Q3: Why is the use of an internal standard essential for accurate quantification?
A3: An internal standard (IS), ideally a stable isotope-labeled version of the analyte such as [¹⁵N₅]N2-Et-dG, is crucial for reliable quantification. It helps to correct for variability that can be introduced during sample preparation, injection, and due to matrix effects, thereby ensuring the accuracy and precision of the results.
Q4: What are the key validation parameters for an N2-EtG analytical method?
A4: A robust analytical method for N2-EtG should be validated according to established guidelines, such as those from the FDA. Key parameters to evaluate include linearity, the lower limit of quantification (LLOQ), accuracy, precision (both intra- and inter-day), recovery, matrix effect, and the stability of the analyte under various conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Detectable N2-EtG Signal
-
Question: I am not observing a signal for my N2-EtG standards or samples. What are the potential causes?
-
Answer:
-
Mass Spectrometry Settings: Confirm that the mass spectrometer is operating with the correct precursor-to-product ion transition for N2-EtG, which is typically m/z 296.16 → 180.16.[1] Also, verify that the ion source parameters, such as capillary voltage, gas flows, and temperature, are optimized for the analyte.
-
Liquid Chromatography System: Inspect the LC system for any potential leaks. Ensure that the mobile phase composition is accurate and the flow rate is stable and correct. Check that the analytical column is installed correctly and is not obstructed.
-
Sample Preparation: Incomplete enzymatic hydrolysis of DNA can result in a low yield of the target nucleoside. The efficiency of the solid-phase extraction (SPE) cleanup should also be verified. Ensure the final sample is reconstituted in a solvent compatible with the mobile phase.
-
Analyte Stability: N2-EtG can be prone to degradation. It is important to ensure that samples are stored at appropriate temperatures (e.g., -80°C) and handled efficiently during the preparation process to minimize degradation.
-
Issue 2: Suboptimal Peak Shape (Tailing, Broadening, or Splitting)
-
Question: The chromatographic peak for N2-EtG is exhibiting significant tailing or broadening. What could be the cause?
-
Answer:
-
Column Integrity: The performance of the analytical column may have deteriorated, or it could be contaminated. Flushing the column with a strong solvent or replacing it may resolve the issue. A partially blocked column frit is a common cause of peak splitting.
-
Mobile Phase Issues: An inappropriate mobile phase pH can negatively affect peak shape. Inconsistencies in the mobile phase preparation can also lead to chromatographic problems.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion. It is advisable to match the injection solvent to the initial mobile phase conditions as closely as possible.
-
Excessive Extra-Column Volume: Long connection tubing or poorly made fittings can increase extra-column volume, leading to peak broadening.
-
Issue 3: High Background Noise or Significant Matrix Effects
-
Question: I am experiencing high background noise and/or what appears to be ion suppression in my sample analysis. How can I address this?
-
Answer:
-
Ineffective Sample Cleanup: The sample preparation protocol may not be adequately removing interfering components from the biological matrix. Optimizing the solid-phase extraction (SPE) method by experimenting with different sorbents, wash, and elution solvents can improve cleanup.
-
Insufficient Chromatographic Resolution: Enhancing the chromatographic separation can help to resolve N2-EtG from co-eluting matrix components. This can be achieved by adjusting the gradient profile, using a different analytical column, or modifying the mobile phase flow rate.
-
Contaminated Mass Spectrometer Source: A dirty ion source can be a significant source of background noise. Regular cleaning of the MS source is recommended.
-
Assessment of Matrix Effect: To confirm and quantify the matrix effect, compare the analyte's response in post-extraction spiked samples with its response in a neat solution.[1] If the effect is substantial, a more thorough sample cleanup method may be required.
-
Issue 4: Inconsistent and Non-Reproducible Analytical Results
-
Question: My results are showing poor reproducibility between injections and across different batches. What should I investigate?
-
Answer:
-
Internal Standard Addition: Ensure that the internal standard is accurately and consistently added to all standards and samples at the same concentration.
-
Variability in Sample Preparation: Inconsistencies during any step of the sample preparation, including hydrolysis, extraction, or reconstitution, can lead to significant variability. Use of calibrated pipettes and ensuring complete mixing at each stage is critical.
-
Autosampler Performance: Verify the proper functioning of the autosampler, including the accuracy of the injection volume and the correct positioning of vials.
-
System Equilibration: It is crucial to ensure that the LC-MS system is fully equilibrated before initiating a new analytical run. A stable baseline and consistent system pressure are good indicators of equilibration.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for N2-EtG Analysis
| Parameter | Recommended Value | Reference |
| Analytical Column | C18 Reverse Phase | [2] |
| Mobile Phase A | 0.1% Acetic Acid in Water | |
| Mobile Phase B | Methanol | |
| Flow Rate | 0.1 mL/min | |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Precursor Ion (m/z) | 296.16 | |
| Product Ion (m/z) | 180.16 |
Table 2: Method Validation Performance Characteristics
| Parameter | Typical Value/Range | Acceptance Criteria | Reference |
| Linearity Range | 5 - 200 ng/mL | r > 0.99 | |
| LLOQ | 5.00 ng/mL | S/N > 10, %CV < 20% | |
| Accuracy (% bias) | Within ±15% | ±15% of nominal value (±20% at LLOQ) | Inferred from |
| Precision (%CV) | < 15% | < 15% (< 20% at LLOQ) | Inferred from |
| Matrix Effect | 89-92% | %CV < 15% |
Experimental Protocols
1. DNA Extraction and Enzymatic Hydrolysis
-
Begin by extracting genomic DNA from the biological sample (e.g., dried blood spots) using a validated commercial kit.
-
Accurately quantify the concentration of the extracted DNA using a spectrophotometric method.
-
To a known amount of DNA (e.g., 50 µg), add a precise amount of the internal standard ([¹⁵N₅]N2-Et-dG).
-
Add nuclease P1 and incubate the mixture at 37°C for 2 hours to digest the DNA into individual deoxynucleosides.
-
Subsequently, add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.
-
Stop the enzymatic reaction by adding a suitable solvent, such as methanol, and then centrifuge to pellet the enzymes.
-
Carefully collect the supernatant for the subsequent cleanup step.
2. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with water.
-
Load the supernatant obtained from the hydrolysis step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to effectively remove salts and other highly polar impurities.
-
Elute the N2-EtG and the internal standard from the cartridge using methanol.
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a precise volume of the initial mobile phase (e.g., 100 µL).
3. UPLC-MS/MS Instrumental Analysis
-
Configure the UPLC-MS/MS system with the parameters specified in Table 1.
-
Equilibrate the entire system with the initial mobile phase composition until a stable baseline and system pressure are achieved.
-
Inject the reconstituted sample into the UPLC system.
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for both N2-EtG and its internal standard.
-
Process the acquired data using the instrument's software to integrate the peak areas and calculate the concentration of N2-EtG based on a standard calibration curve.
Visualizations
Caption: A schematic of the experimental workflow for this compound analysis.
Caption: A decision tree to guide the troubleshooting process for N2-EtG analysis.
References
- 1. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
ensuring the purity of synthetic n2-Ethylguanosine standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N2-Ethylguanosine. Our goal is to help you ensure the purity of your standards and address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound and its derivatives can introduce several types of impurities. These often originate from starting materials, reagents, or side reactions. Common impurities include:
-
Unreacted starting materials: Such as guanosine or a protected guanosine precursor.
-
Reagent-derived byproducts: A frequent issue is the presence of triphenylphosphine oxide, a byproduct of the Mitsunobu reaction, which can be challenging to remove completely.[1]
-
Over-ethylated products: Ethylation may occur at other positions on the guanine base or the ribose sugar, leading to isomeric impurities.
-
Degradation products: Harsh acidic or basic conditions during synthesis or purification can lead to depurination (loss of the guanine base) or other degradation pathways.[1]
-
Residual solvents and salts: Solvents used in the reaction and purification steps (e.g., DMSO, pyridine) and salts from buffers (e.g., triethylammonium bicarbonate - TEAB) may be present in the final product.[1]
Q2: My this compound standard shows poor stability. How can I properly store it?
A2: Like many RNA and DNA analogs, this compound is susceptible to degradation. To ensure long-term stability, consider the following storage recommendations:
-
Temperature: For long-term storage, temperatures of -80°C or storage in liquid nitrogen are optimal.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can cause degradation, it is advisable to aliquot the standard into smaller, single-use volumes.[2]
-
Storage Container: Use nuclease-free, airtight, and watertight tubes specifically designed for nucleic acid storage to minimize contamination and degradation.
-
Solvent: Store the compound as a dry powder or dissolved in an appropriate anhydrous solvent. If in solution, ensure the solvent is free of nucleases and contaminants.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quality control and analysis of your this compound standards.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows one or more unexpected peaks in addition to the main product peak.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Byproducts | Identify the Peak: If you used a Mitsunobu reaction, the byproduct is likely triphenylphosphine oxide. Compare the retention time with a known standard if available. Optimize Purification: A very long chromatography process may be necessary to separate this byproduct. Consider using a different purification strategy, such as a modified workup to remove the oxide before chromatography. |
| Isomeric Impurities | Analyze with Mass Spectrometry: Use LC-MS to determine if the unexpected peak has the same mass as this compound. If so, it is likely an isomer. Optimize Synthesis: Re-evaluate your synthetic strategy to improve regioselectivity. This may involve using different protecting groups or reaction conditions. |
| Degradation Products | Check for Depurination: Degradation products like free guanine will have a significantly different retention time. Review Handling Procedures: Ensure that you have avoided harsh acidic or basic conditions during your synthesis and purification. Always use nuclease-free water and reagents. |
| Contamination | Run a Blank: Inject your solvent/mobile phase to ensure it is not the source of the peak. Clean the HPLC System: If the blank shows the peak, clean the injector, column, and detectors. |
Issue 2: Inconsistent NMR Spectroscopic Data
Symptom: The 1H or 31P NMR spectrum of your this compound standard does not match the expected pattern or shows unexpected signals.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Identify Solvent Peaks: Compare the chemical shifts of unexpected peaks with common laboratory solvents (e.g., DMSO, acetone, ethyl acetate). Dry the Sample: Dry your sample under high vacuum for an extended period to remove residual solvents. |
| Presence of Water | Identify Water Peak: A broad peak in the 1H NMR spectrum is often indicative of water. Lyophilize or Dry: Lyophilize your sample from nuclease-free water or dry it thoroughly. Use deuterated solvents from a fresh, sealed container. |
| Mixture of Isomers | Analyze Spectrum Complexity: The presence of isomers can lead to a more complex spectrum with overlapping signals. Purify Further: Use preparative HPLC to isolate the desired isomer before re-analyzing by NMR. |
| Salt Form | Check Counterions: The presence of different salt forms (e.g., sodium vs. triethylammonium) can cause slight shifts in the NMR spectrum. Convert to a Uniform Salt: Use ion-exchange chromatography to convert the sample to a single, desired salt form. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
This compound sample
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound standard in nuclease-free water to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL .
-
-
Gradient Elution:
-
0-5 min: 0% B
-
5-35 min: Linear gradient from 0% to 40% B
-
35-40 min: 40% B
-
40-45 min: Return to 0% B
-
45-50 min: Re-equilibration at 0% B
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Mass Spectrometry for Identity Confirmation
This protocol describes how to confirm the identity of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Instrumentation and Reagents:
-
LC-MS system with an ESI source
-
This compound sample dissolved in 50:50 acetonitrile:water
-
Nuclease-free water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard (approximately 10-50 µg/mL) in a 50:50 mixture of acetonitrile and nuclease-free water.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350°C
-
Scan Range: m/z 100-500
-
-
Data Analysis: Look for the protonated molecular ion [M+H]+. For this compound (C12H17N5O5), the expected monoisotopic mass is approximately 311.12 g/mol . The observed m/z should be approximately 312.13.
Visualized Workflows
Caption: Workflow for Synthesis and Quality Control of this compound.
References
Technical Support Center: Optimization of Chromatographic Separation for N2-Ethylguanosine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N2-Ethylguanosine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: this compound isomers possess the same molecular formula and mass-to-charge ratio (m/z), and often exhibit very similar physicochemical properties such as polarity.[1] This similarity in properties leads to nearly identical interactions with the stationary and mobile phases in chromatography, making their separation difficult to achieve with standard methods.[1]
Q2: What is the most suitable chromatographic technique for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and commonly used technique for separating a wide array of compounds, including modified nucleosides like this compound.[1] This method utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For enhanced selectivity, especially when dealing with isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[1][2] Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is highly recommended for reliable quantification and identification.
Q3: How do I select an appropriate HPLC column?
A3: Column selection is a critical factor. For positional isomers, columns that offer different selectivity beyond simple hydrophobicity are preferable. Phenyl- and Pentafluorophenyl (PFP)-based columns can provide alternative selectivities through π-π and dipole-dipole interactions. The choice of the column will significantly impact the resolution of the isomers.
Q4: What are the key parameters to optimize for better separation?
A4: The optimization process involves adjusting several variables to enhance separation efficiency, resolution, and analysis time. Key parameters to focus on include:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Mobile Phase Additives: Using additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase.
-
Flow Rate: Optimizing the flow rate can improve resolution, though there is often a trade-off between resolution and analysis time.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the diffusion rate of the analytes.
Q5: How can I confirm the identity of the separated isomers?
A5: The identity of each isomer can be unequivocally confirmed using tandem mass spectrometry (MS/MS). The fragmentation patterns of the isomers will differ in a predictable manner, allowing for their distinction.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Co-elution of Isomers | Inadequate mobile phase composition. | Adjust the organic-to-aqueous solvent ratio. Implement a shallow gradient elution. |
| Isocratic elution lacks sufficient separation power. | Switch to a gradient elution to improve separation. | |
| Inappropriate column selection. | Try a column with a different stationary phase chemistry (e.g., Phenyl or PFP) to exploit alternative separation mechanisms. | |
| Mobile phase solvent is not optimal. | If using acetonitrile, try switching to methanol, or vice versa, as this can alter selectivity. | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including proper mixing and degassing. |
| Temperature fluctuations in the laboratory. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| HPLC pump malfunction. | Check the pump for any leaks or pressure fluctuations that could indicate a mechanical issue. | |
| Tailing Peaks | Sample is too concentrated. | Dilute the sample before injection. |
| Strong interactions with the stationary phase. | Consider adding a small amount of a modifier, like triethylamine (0.1%), to the mobile phase to mask active sites on the silica-based stationary phase. | |
| Column overload. | Reduce the injection volume or the mass of the sample being loaded onto the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| No Peaks Detected | Issues with the detector. | Ensure the detector is turned on and functioning correctly. Check the lamp in a UV detector if applicable. |
| Problems with the sample injection. | Verify that the autosampler or manual injector is working correctly and that the sample is being introduced into the system. | |
| Compound degradation. | N7-substituted guanosines can be unstable under certain conditions. Ensure proper sample handling and storage. |
Experimental Protocols
General RP-HPLC Method Development for this compound Isomers
This protocol provides a systematic approach to developing a separation method.
-
Analyte and Standard Preparation:
-
Prepare a stock solution of the isomeric mixture at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Prepare working standards by diluting the stock solution.
-
-
Initial Chromatographic Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity. If available, use a mass spectrometer for detection.
-
Initial Gradient: Run a fast scouting gradient from 5% to 95% B over 15-20 minutes to estimate the elution composition of the isomers.
-
-
Method Optimization:
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the isomers to improve resolution.
-
Solvent Selection: If co-elution persists, switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
-
Temperature and Flow Rate Optimization: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) and flow rates to find the optimal conditions for resolution and peak shape.
-
Sample Preparation for Analysis from Biological Matrices
-
DNA Extraction: Isolate genomic DNA from cells or tissues using standard protocols.
-
Enzymatic Digestion:
-
Incubate the DNA sample with nuclease P1.
-
Follow with the addition of alkaline phosphatase and phosphodiesterase I.
-
-
Protein Removal: Remove enzymes from the digestion mixture by chloroform extraction.
-
Sample Clean-up: The aqueous phase can be dried and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the chromatographic separation of guanosine derivatives.
Table 1: Typical HPLC Operating Parameters
| Parameter | Typical Value/Range |
| Column | C18, Phenyl, PFP |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV-Vis (PDA) or Mass Spectrometer |
Table 2: Example Performance Metrics for Isomer Separation
| Parameter | Target Value |
| Resolution (Rs) | > 1.5 (for baseline separation) |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 5000 |
Visualizations
Caption: Workflow for the analysis of this compound isomers.
Caption: Troubleshooting workflow for poor isomer resolution.
References
Validation & Comparative
Unraveling DNA Damage: A Comparative Guide to N2-Ethylguanosine and Other Key Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of DNA damage is paramount. N2-Ethylguanosine (N2-EtG) has emerged as a promising biomarker, particularly for DNA damage induced by acetaldehyde, a primary metabolite of alcohol. This guide provides a comprehensive comparison of N2-EtG with other established biomarkers of DNA damage, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for research and clinical applications.
Executive Summary
This guide delves into the validation of this compound as a specific and sensitive biomarker of DNA damage resulting from exposure to ethylating agents like acetaldehyde. We present a comparative analysis of N2-EtG with two other widely recognized biomarkers: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, and malondialdehyde (MDA), an indicator of lipid peroxidation. Through a detailed examination of their formation, detection, and repair, this guide offers a framework for understanding the unique insights each biomarker provides into the complex landscape of DNA damage. Quantitative data from various studies are summarized in comparative tables, and detailed experimental protocols for their measurement are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying biological processes.
Introduction to DNA Damage Biomarkers
DNA damage, arising from both endogenous metabolic processes and exogenous exposures, is a constant threat to genomic integrity. The cellular response to this damage is a complex network of repair pathways that are crucial for maintaining cellular function and preventing diseases such as cancer. Biomarkers of DNA damage are invaluable tools for understanding the mechanisms of mutagenesis and carcinogenesis, assessing exposure to genotoxic agents, and evaluating the efficacy of therapeutic interventions.
This compound is a DNA adduct formed by the reaction of acetaldehyde with the exocyclic amino group of guanine.[1] Since ethanol is metabolized to acetaldehyde, N2-EtG is a direct marker of alcohol-induced DNA damage.[2] In contrast, 8-oxo-dG is one of the most abundant oxidative DNA lesions, formed by the attack of reactive oxygen species (ROS) on guanine. Lipid peroxidation, another consequence of oxidative stress, generates reactive aldehydes like malondialdehyde (MDA), which can also form DNA adducts.[3][4]
Comparative Analysis of Biomarkers
The choice of a DNA damage biomarker depends on the specific research question and the nature of the genotoxic insult being investigated. Here, we compare this compound, 8-oxo-dG, and MDA based on their specificity, sensitivity, and the biological pathways they represent.
| Biomarker | Type of Damage Indicated | Primary Source of Damage | Analytical Method |
| This compound (N2-EtG) | DNA adduct formation | Acetaldehyde (from alcohol metabolism) | LC-MS/MS |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Oxidative DNA damage | Reactive Oxygen Species (ROS) | LC-MS/MS, HPLC-ECD |
| Malondialdehyde (MDA) | Lipid peroxidation, DNA adducts | Reactive Oxygen Species (ROS) | HPLC, Spectrophotometry |
Performance and Quantitative Data
Studies have demonstrated a clear dose-response relationship between alcohol consumption and the levels of N2-EtG in human DNA. For instance, a study on the effects of alcohol consumption showed significantly higher levels of N2-EtG in drinkers compared to non-drinkers, with a clear trend of increasing adduct levels with higher alcohol intake.[2] While direct comparative studies measuring all three biomarkers simultaneously after alcohol consumption are limited, existing data suggest that N2-EtG offers high specificity for alcohol-induced DNA damage.
Levels of 8-oxo-dG and MDA are also often elevated in response to chronic alcohol consumption, reflecting the associated oxidative stress. However, these markers are not specific to alcohol, as they can be induced by a wide range of other factors that cause oxidative stress.
Table 1: Comparison of this compound and 8-oxo-dG Levels in Response to Alcohol Consumption
| Study Cohort | Biomarker | Non-Drinkers (fmol/µmol dG) | Drinkers (fmol/µmol dG) | p-value | Reference |
| European Prospective Investigation into Cancer and Nutrition (EPIC) | This compound | 2,690 ± 3,040 | 5,270 ± 8,770 | 0.04 | |
| Study on healthy volunteers | This compound (leukocyte DNA, per 10⁸ nucleosides) | 34.6 ± 21.9 (baseline) | 36.8 ± 20.7 (24h post-consumption) | Not significant |
Table 2: Malondialdehyde (MDA) Levels in Alcohol-Dependent Patients
| Study Cohort | MDA Level (µM) | Control Group (µM) | p-value | Reference |
| Alcohol-dependent patients | 1.28 ± 0.58 | 0.9 ± 0.21 | < 0.02 |
Signaling Pathways and Repair Mechanisms
The cellular response to DNA damage involves a complex interplay of signaling pathways and repair mechanisms. The persistence of a DNA adduct is determined by the efficiency of these repair systems.
Formation of this compound
Ethanol is metabolized in the body to acetaldehyde, primarily by the enzyme alcohol dehydrogenase. Acetaldehyde is a reactive molecule that can directly bind to DNA, with the N2 position of guanine being a primary target, leading to the formation of the N2-ethylidene-dG adduct, which is then stabilized to N2-EtG.
DNA Repair Pathways for this compound
N2-alkylguanine lesions, such as N2-EtG, are recognized and repaired by the Nucleotide Excision Repair (NER) pathway. The damage is recognized by the XPC-RAD23B complex, which then recruits other NER factors to excise the damaged DNA segment. If the lesion is not repaired, it can block DNA replication, leading to the recruitment of specialized translesion synthesis (TLS) DNA polymerases, such as DNA polymerase η (eta), which can bypass the lesion, albeit sometimes in an error-prone manner.
References
- 1. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of malondialdehyde as biomarker for oxidative stress: application in patients with alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation derived reactive aldehydes in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N2-Ethylguanosine and O6-Methylguanine Mutagenicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents, a class of compounds prevalent in both environmental mutagens and cancer chemotherapeutics, exert their effects by forming covalent adducts with DNA.[1][2][3] Among the various nucleobases, guanine is a primary target.[1] The site of alkylation on the guanine molecule dramatically influences the DNA lesion's biological consequences. This guide provides an objective comparison of two critical guanine adducts: N2-Ethylguanosine (N2-EtG) and O6-Methylguanine (O6-MeG). We will delve into their formation, repair, interaction with DNA polymerases, and resulting mutagenic signatures, supported by experimental data and detailed protocols.
N2-EtG is an adduct formed at the exocyclic amino group of guanine, notably from acetaldehyde, a metabolite of ethanol.[4] In contrast, O6-MeG is formed by methylation at the O6 position of guanine by SN1-type alkylating agents like N-methyl-N-nitrosourea (MNU) and is one of the most studied pro-mutagenic DNA lesions. Understanding the distinct mutagenicity of these adducts is crucial for toxicology, cancer research, and the development of targeted therapies.
Formation, Repair, and Replication Bypass: A Tale of Two Lesions
The mutagenic potential of a DNA adduct is determined by a cellular tug-of-war between its repair and its processing by the DNA replication machinery. N2-EtG and O6-MeG are handled by distinct cellular pathways, leading to profoundly different outcomes.
O6-Methylguanine: The Miscoding Lesion
O6-MeG is a classic miscoding lesion. Its structure disrupts the normal Watson-Crick hydrogen bonding, allowing it to pair with thymine (T) during DNA replication with an efficiency similar to its pairing with cytosine (C). If this O6-MeG:T mispair is not repaired, a subsequent round of replication will solidify a G:C to A:T transition mutation, a hallmark of O6-MeG damage.
The primary defense against O6-MeG is a direct reversal repair mechanism mediated by the protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT). This "suicide" enzyme transfers the methyl group from the guanine to one of its own cysteine residues, thereby inactivating itself. The capacity of this repair system is finite, and when overwhelmed, the persistent O6-MeG adducts lead to high rates of mutation.
This compound: The Replication Block
In contrast to the highly miscoding nature of O6-MeG, N2-EtG acts primarily as a replication block. The ethyl group in the minor groove of the DNA helix poses a significant steric hindrance to the active site of replicative DNA polymerases, such as DNA polymerase α, causing replication to stall.
Repair of N2-EtG is more complex than the direct reversal seen with O6-MeG. Evidence points to the involvement of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, which removes lesions that block transcription. To overcome the replication blockage, cells employ specialized translesion synthesis (TLS) polymerases. Notably, human DNA polymerase η (Pol η) can bypass the N2-EtG adduct efficiently and, remarkably, with high fidelity by preferentially inserting the correct nucleotide, cytosine. This accurate bypass by Pol η significantly minimizes the mutagenic potential of N2-EtG. However, if other, more error-prone TLS polymerases are involved, mutations such as transversions and single-base deletions can occur.
Quantitative Data Comparison
The following tables summarize the key differences and experimental findings regarding the mutagenicity of N2-EtG and O6-MeG.
Table 1: Comparative Mutagenic and Repair Properties
| Feature | This compound (N2-EtG) | O6-Methylguanine (O6-MeG) |
| Primary Biological Effect | Strong replication block | High miscoding potential |
| Primary Mutational Signature | Single base deletions, G→T/G→A transversions | G:C → A:T transitions |
| Primary Repair Pathway | Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Direct Reversal by O6-alkylguanine-DNA alkyltransferase (MGMT) |
| Key TLS Polymerase(s) | DNA Polymerase η (Pol η) for accurate bypass | DNA Polymerase η (Pol η) and ζ (Pol ζ) for error-prone bypass |
| Interaction with Replicative Polymerases | Strongly blocks DNA Polymerase α | Does not significantly block DNA synthesis but is frequently misread |
Table 2: DNA Polymerase Bypass Efficiency and Fidelity
| Adduct | DNA Polymerase | Key Finding | Reference |
| This compound | DNA Polymerase α (replicative) | Insertion of Cyt opposite N2-EtG is ~10,000-fold less efficient than opposite normal Guanine. | |
| This compound | DNA Polymerase η (TLS) | Bypasses N2-EtG efficiently and accurately, preferentially inserting Cyt. Insertion is ~370-fold more efficient than by Pol α. | |
| O6-Methylguanine | DNA Polymerase (general) | Inserts Thymine opposite O6-MeG with similar efficiency to Cytosine. | |
| O6-Methylguanine | Yeast DNA Polymerase δ (replicative) | Strongly blocked by the O6-MeG lesion, with only ~7% bypass efficiency compared to an undamaged template. | |
| O6-Methylguanine | Yeast DNA Polymerase η (TLS) | Bypasses the O6-MeG lesion readily, with ~70% efficiency. | |
| O6-Ethylguanine | DNA Polymerase α & η | Exhibit relatively high misincorporation efficiency of Thymine opposite the adduct. |
Signaling and Repair Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct cellular fates of this compound and O6-Methylguanine.
References
- 1. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Replication of N2-ethyldeoxyguanosine DNA adducts in the human embryonic kidney cell line 293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetaldehyde Adducts: A Comparative Analysis of N2-Ethylguanosine and Other Key DNA Lesions
A deep dive into the biological ramifications of acetaldehyde-induced DNA damage, this guide offers a comparative analysis of N2-ethylguanosine against other significant acetaldehyde adducts. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their formation, mutagenic potential, and the cellular mechanisms that respond to their presence, supported by experimental data and detailed protocols.
Acetaldehyde, a primary metabolite of ethanol and a component of tobacco smoke, is a recognized carcinogen that exerts its genotoxic effects primarily through the formation of DNA adducts. These lesions disrupt the normal structure and function of DNA, leading to mutations and genomic instability, which are hallmarks of cancer. Among the various adducts formed, this compound (N2-EtG) is a stable marker of acetaldehyde exposure. However, its biological consequences, particularly in comparison to other acetaldehyde-derived adducts like 1,N2-propano-2'-deoxyguanosine (PdG) and N6-ethyladenosine (N6-EtA), are complex and warrant a detailed examination.
Comparative Biological Impact of Acetaldehyde Adducts
The biological impact of an acetaldehyde-DNA adduct is determined by several factors, including its chemical stability, structural distortion of the DNA helix, and its recognition and processing by DNA repair and replication machinery. This section compares the key biological consequences of this compound, 1,N2-propano-2'-deoxyguanosine, and N6-ethyladenosine.
| Feature | This compound (N2-EtG) | 1,N2-Propano-2'-deoxyguanosine (PdG) | N6-Ethyladenosine (N6-EtA) |
| Formation | Formed from the unstable Schiff base N2-ethylidene-dG, which is the major initial adduct.[1] Can be stabilized by reduction. | Formed from crotonaldehyde, a product of acetaldehyde self-condensation, or directly from acetaldehyde in the presence of polyamines.[2] | A recently identified adenine adduct formed from acetaldehyde. |
| Mutagenicity | Weakly mutagenic, primarily causing G to T transversions and single-base deletions.[3] Its primary effect is blocking DNA replication.[4][5] | Considered highly mutagenic, inducing primarily G to T transversions. | Found to be not significantly mutagenic in primer extension assays. |
| Genotoxicity | Potent blocker of DNA replication by replicative polymerases like DNA polymerase α. | Can form DNA interstrand cross-links and DNA-protein cross-links, which are highly toxic lesions. | Its impact on DNA replication and transcription is still under investigation, with some studies suggesting it may cause weak transcriptional pausing. |
| Repair | Repaired by the nucleotide excision repair (NER) pathway, particularly through transcription-coupled repair (TCR). | Also repaired by the NER pathway. | Repair mechanisms are not yet fully elucidated, but may involve base excision repair (BER) or NER. |
Signaling Pathways and Cellular Responses
The presence of acetaldehyde-DNA adducts triggers a cascade of cellular responses aimed at mitigating the damage. These responses involve the activation of DNA damage signaling pathways, cell cycle arrest, and the recruitment of DNA repair machinery.
Acetaldehyde-induced DNA damage, including the formation of N2-EtG and PdG, activates the ATR-Chk1 signaling pathway, leading to cell cycle arrest in the S and G2/M phases. This provides time for the cell to repair the damaged DNA before replication or mitosis proceeds. The Fanconi anemia (FA) pathway is also activated to repair interstrand cross-links that can be formed by acetaldehyde.
Experimental Protocols
The study of acetaldehyde-DNA adducts relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experiments.
³²P-Postlabeling Assay for DNA Adduct Detection
This ultrasensitive method is used to detect and quantify a wide range of DNA adducts.
Protocol:
-
DNA Digestion: Digest 5-10 µg of genomic DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.
-
⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots.
LC-MS/MS Analysis of DNA Adducts
Liquid chromatography-tandem mass spectrometry provides high specificity and sensitivity for the identification and quantification of known DNA adducts.
Protocol:
-
DNA Hydrolysis: Hydrolyze 20-50 µg of DNA to individual nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove unmodified nucleosides and other interfering substances.
-
LC Separation: Separate the modified and unmodified nucleosides using a reverse-phase HPLC column with a gradient elution.
-
MS/MS Detection: Introduce the eluent into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific parent-to-daughter ion transitions for the adducts of interest. For example, for N2-Et-dG, the transition from m/z 296.1 to m/z 180.1 is often monitored.
-
Quantification: Quantify the adduct levels by comparing the peak areas of the adducts to those of stable isotope-labeled internal standards.
Site-Specific Mutagenesis Assay
This assay determines the mutagenic potential and specificity of a single, defined DNA adduct.
Protocol:
-
Vector Construction: Synthesize an oligonucleotide containing a single, site-specific DNA adduct. Ligate this adducted oligonucleotide into a gapped duplex plasmid vector, often containing a reporter gene like supF.
-
Transfection: Transfect the adducted plasmid into a suitable host cell line (e.g., human embryonic kidney 293 cells).
-
Replication and Repair: Allow the plasmid to replicate within the host cells. The DNA adduct will either be repaired or tolerated, potentially leading to a mutation.
-
Plasmid Recovery: After a set period, recover the progeny plasmids from the host cells.
-
Mutation Analysis: Transform an indicator strain of E. coli with the recovered plasmids. Plate the bacteria on selective media to identify colonies containing plasmids with mutations in the reporter gene. Sequence the reporter gene from the mutant colonies to determine the type and frequency of mutations induced by the specific adduct.
Conclusion
The biological consequences of acetaldehyde-DNA adducts are diverse and depend on the specific chemical nature of the lesion. While this compound serves as a reliable biomarker of acetaldehyde exposure and can contribute to genomic instability by stalling DNA replication, other adducts like 1,N2-propano-2'-deoxyguanosine appear to be more potently mutagenic and genotoxic due to their ability to form cross-links. The role of adenine adducts such as N6-ethyladenosine is an emerging area of research. A comprehensive understanding of the formation, repair, and mutagenic potential of each of these adducts is crucial for elucidating the mechanisms of alcohol- and smoking-related cancers and for the development of effective preventative and therapeutic strategies. The experimental approaches detailed in this guide provide the necessary tools for researchers to further investigate the complex interplay between acetaldehyde, DNA damage, and human disease.
References
- 1. Implications of acetaldehyde-derived DNA adducts for understanding alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lesion Bypass of N2-Ethylguanine by Human DNA Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N2-Ethylguanosine: A More Reliable Marker of Alcohol-Induced Genotoxicity Compared to Conventional Alcohol Biomarkers
For Immediate Release
A comprehensive review of current alcohol biomarkers highlights N2-Ethylguanosine, a DNA adduct, as a highly specific and reliable marker of alcohol-induced genotoxicity. While established biomarkers like Ethyl Glucuronide (EtG), Ethyl Sulfate (EtS), and Phosphatidylethanol (PEth) are effective in monitoring recent and chronic alcohol consumption, this compound provides a direct measure of DNA damage resulting from alcohol metabolism, offering a unique and crucial insight for researchers in oncology and drug development. This guide provides a detailed comparison of these biomarkers, supported by experimental data and methodologies, to assist researchers in selecting the most appropriate marker for their studies.
Executive Summary
Ethanol is metabolized in the body to acetaldehyde, a known carcinogen that can react with DNA to form adducts, which are implicated in the initiation of cancer.[1] this compound (specifically, its deoxyribonucleoside form, N2-ethyldeoxyguanosine or N2-ethyl-dGuo) is a major DNA adduct formed from acetaldehyde.[1][2][3] Its presence and quantity in biological samples, therefore, serve as a direct indicator of alcohol-related DNA damage.[4] In contrast, EtG, EtS, and PEth are metabolites of ethanol that indicate exposure to alcohol but do not directly reflect its genotoxic effects. This guide will delve into the comparative performance of these biomarkers, their formation pathways, and the analytical methods for their detection.
Comparative Performance of Alcohol Biomarkers
The selection of an appropriate alcohol biomarker depends on the specific research question, whether it is monitoring alcohol consumption patterns or assessing the genotoxic consequences of alcohol intake. The following table summarizes the key performance characteristics of this compound, EtG, EtS, and PEth.
| Biomarker | Matrix | Detection Window | Primary Indication | Sensitivity & Specificity |
| This compound (N2-ethyl-dGuo) | DNA from Blood/Tissues | Reflects cumulative exposure leading to DNA damage | Alcohol-induced genotoxicity and cancer risk | High specificity for acetaldehyde-induced DNA damage. Levels are significantly higher in drinkers compared to non-drinkers. |
| Ethyl Glucuronide (EtG) | Urine, Blood, Hair | Urine: Up to 5 days; Hair: Months | Recent and chronic alcohol consumption | High sensitivity and specificity for recent alcohol intake. |
| Ethyl Sulfate (EtS) | Urine, Blood | Urine: Up to 5 days | Recent alcohol consumption | High sensitivity and specificity for recent alcohol intake, often used in conjunction with EtG. |
| Phosphatidylethanol (PEth) | Whole Blood | Up to 3-4 weeks | Moderate to heavy chronic alcohol consumption | High sensitivity and specificity for chronic heavy drinking. |
Quantitative Data Summary
The following table provides a summary of typical quantitative values for each biomarker, which can be used to interpret different levels of alcohol exposure and its effects.
| Biomarker | Abstinence/Low Consumption | Moderate/Social Consumption | Heavy/Chronic Consumption |
| This compound (N2-ethyl-dGuo) | ~2,690 fmol/µmol dGuo | - | ~5,270 fmol/µmol dGuo and higher with increasing dosage |
| Ethyl Glucuronide (EtG) in Urine | < 100 ng/mL | 100 - 500 ng/mL | > 500 ng/mL |
| Ethyl Sulfate (EtS) in Urine | < 25 ng/mL | 25 - 100 ng/mL | > 100 ng/mL |
| Phosphatidylethanol (PEth) in Blood | < 20 ng/mL | 20 - 200 ng/mL | > 200 ng/mL |
Metabolic and Formation Pathways
The formation of these biomarkers is a direct result of ethanol metabolism. The following diagram illustrates the key metabolic pathways.
Experimental Protocols
Accurate and reliable quantification of these biomarkers is crucial. The following sections detail the methodologies for their analysis.
N2-Ethyldeoxyguanosine (N2-ethyl-dGuo) Analysis
1. Sample Collection and DNA Isolation:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
DNA is isolated from leukocytes using a DNA isolation kit (e.g., QIAamp DNA Mini Kit).
2. DNA Hydrolysis and Adduct Stabilization:
-
The unstable N2-ethylidene-dG adduct is reduced to the stable N2-ethyl-dGuo by adding a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
-
The DNA is then enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.
3. Sample Clean-up and Enrichment:
-
The resulting nucleoside mixture is purified and enriched for the adduct of interest, often using solid-phase extraction (SPE).
4. LC-MS/MS Analysis:
-
The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A stable isotope-labeled internal standard ([15N5]N2-ethyl-dGuo) is used for accurate quantification.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed using electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM). The characteristic transition for N2-ethyl-dGuo is m/z 296 → 180.
Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) Analysis in Urine
1. Sample Preparation:
-
Urine samples are typically prepared by a simple "dilute-and-shoot" method.
-
A small aliquot of urine is diluted with a solution containing isotopically labeled internal standards (EtG-d5 and EtS-d5).
2. LC-MS/MS Analysis:
-
The diluted sample is directly injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a column suitable for polar analytes, such as a C18 or a specialized EtG/EtS column.
-
Detection is achieved by ESI in negative ion mode with SRM.
-
The transitions monitored are typically m/z 221 → 75 for EtG and m/z 125 → 97 for EtS.
Phosphatidylethanol (PEth) Analysis in Whole Blood
1. Sample Preparation:
-
A small volume of whole blood is collected, often as a dried blood spot (DBS).
-
PEth is extracted from the blood cells using an organic solvent, such as isopropanol, often containing an isotopically labeled internal standard (e.g., PEth-d5).
-
The sample is vortexed and centrifuged to separate the protein precipitate.
2. LC-MS/MS Analysis:
-
The supernatant containing PEth is analyzed by LC-MS/MS.
-
Separation is achieved on a C18 or similar reversed-phase column.
-
Detection is performed by ESI in negative ion mode with SRM.
-
The specific PEth homologues (e.g., PEth 16:0/18:1) are monitored.
Experimental and Biomarker Discovery Workflows
The following diagrams illustrate the typical workflows for biomarker analysis, from sample collection to data interpretation.
Conclusion
While EtG, EtS, and PEth remain the biomarkers of choice for monitoring alcohol consumption, this compound offers a distinct and invaluable tool for researchers investigating the molecular mechanisms of alcohol-related diseases, particularly cancer. Its ability to directly quantify DNA damage provides a more profound understanding of the biological consequences of alcohol exposure. For drug development professionals, monitoring this compound levels could be critical in assessing the potential of therapeutic agents to mitigate alcohol-induced genotoxicity. The choice of biomarker should, therefore, be guided by the specific objectives of the research, with this compound being the superior marker for studies focused on the genotoxic effects of alcohol.
References
- 1. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of New Markers of Alcohol-Derived DNA Damage in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N2-ethyldeoxyguanosine as a potential biomarker for assessing effects of alcohol consumption on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of N2-Ethylguanosine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N2-Ethylguanosine (N2-EtG), a stable DNA adduct formed from acetaldehyde, is crucial for toxicological studies and in understanding the mechanisms of alcohol-related carcinogenesis. This guide provides an objective comparison of two distinct Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of N2-Ethyl-2'-deoxyguanosine (N2-Et-dG), the deoxynucleoside form of N2-EtG. The methodologies presented are based on analyses from different biological matrices: dried blood spots and human liver tissue.
Comparative Analysis of UPLC-MS/MS Methods
The primary analytical technique for the sensitive and specific quantification of N2-Et-dG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a summary of the key quantitative performance parameters for two different LC-MS/MS-based methods.
| Parameter | Method 1: UPLC-MS/MS for N2-Et-dG in Dried Blood Spots[1][2] | Method 2: LC-ESI-MS/MS for N2-Et-dG in Human Liver DNA[3][4] |
| Sample Matrix | Dried Blood Spot (DBS) | Human Liver Tissue |
| Internal Standard | Allopurinol | [15N5]N2-Ethyl-dGuo[3] |
| Linearity Range | 5–200 ng/mL | 10–500 fmol on-column |
| Limit of Quantification (LOQ) | 5 ng/mL (LLOQ) | Not explicitly stated, but calibration curve starts at 10 fmol. |
| Accuracy | Within ±15% of nominal concentrations (±20% for LLOQ) | Not explicitly stated. |
| Precision | Coefficient of Variation (CV) < 15% (< 20% for LLOQ) | Not explicitly stated. |
| Reported Biological Levels | Not reported in the methods paper. | 534 ± 245 fmol/µmol dGuo in 12 human liver samples |
Experimental Protocols
A critical step in the analysis of N2-Et-dG is the reduction of the unstable N2-ethylidene-dG adduct, the primary product of acetaldehyde's reaction with deoxyguanosine, to the stable N2-Et-dG. This is typically achieved using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) during sample preparation.
Method 1: UPLC-MS/MS Analysis of N2-Et-dG in Dried Blood Spots
This method provides a minimally invasive approach for sample collection and analysis.
1. Sample Preparation:
-
DNA Extraction: DNA is extracted from dried blood spots using a commercial kit (e.g., QIAamp DNA Mini Kit).
-
Reduction: The unstable N2-Ethylidene-dG is reduced to the stable N2-Et-dG using sodium borohydride (NaBH4).
-
Enzymatic Hydrolysis: The DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.
2. UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 Acquity® Bridged Ethylene Hybrid column (1.7 µm, 100 mm × 2.1 mm).
-
Mobile Phase: A combination of 0.1% acetic acid in water and methanol (60:40 v/v).
-
Flow Rate: 0.1 mL/min (isocratic elution).
-
-
Mass Spectrometry:
-
Ionization: Positive mode Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N2-Et-dG: m/z 296.16 > 180.16
-
Allopurinol (Internal Standard): m/z 137.03 > 110.05
-
-
Method 2: LC-ESI-MS/MS Analysis of N2-Et-dG in Human Liver DNA
This method is suitable for analyzing N2-Et-dG levels in tissue samples.
1. Sample Preparation:
-
DNA Isolation: DNA is isolated from human liver tissue.
-
Enzymatic Hydrolysis and Reduction: DNA is enzymatically hydrolyzed to deoxynucleosides in the presence of sodium cyanoborohydride (NaBH3CN) to convert N2-ethylidenedeoxyguanosine to N2-Et-dG.
-
Solid Phase Extraction (SPE): The resulting hydrolysate is enriched for N2-Et-dG using a C18 SPE cartridge.
2. LC-ESI-MS/MS Analysis:
-
Chromatography: The specific column and mobile phase details are not fully provided in the abstract, but it is a liquid chromatography system.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
N2-Et-dG: m/z 296 > 180
-
[15N5]N2-Ethyl-dGuo (Internal Standard): m/z 301 > 185
-
-
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of N2-Ethyl-2'-deoxyguanosine using LC-MS/MS.
Caption: General workflow for N2-Et-dG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
N2-Ethylguanosine Levels: A Comparative Analysis in Diverse Populations
For Immediate Release
This guide provides a comprehensive comparative analysis of N2-Ethylguanosine (N2-EtG) levels in different human populations, primarily focusing on the impact of alcohol consumption and tobacco smoke exposure. N2-EtG is a DNA adduct formed from exposure to ethylating agents, such as acetaldehyde, a metabolite of ethanol and a component of tobacco smoke. This biomarker is of significant interest to researchers in the fields of toxicology, cancer research, and drug development due to its potential role in carcinogenesis.
Quantitative Data Summary
The following tables summarize the levels of N2-ethyldeoxyguanosine (N2-ethyl-dG), a stable derivative of N2-EtG used for analytical measurement, in various human populations as reported in key studies.
Table 1: N2-ethyl-dG Levels in Leukocyte DNA of Alcohol Consumers vs. Abstainers
| Population Group | N | Mean N2-ethyl-dG Level (fmol/µmol dGuo) | Standard Deviation |
| Drinkers | 127 | 5,270 | 8,770 |
| Non-drinkers | 127 | 2,690 | 3,040 |
Source: Balbo et al., 2008[1]
Table 2: N2-ethyl-dG Levels in Lung DNA of Smokers vs. Non-Smokers
| Population Group | N | Mean N2-ethyl-dG Level (adducts per 10^8 2'-deoxynucleosides) | Standard Deviation |
| Smokers | 4 | 13.3 | 0.7 |
| Non-smokers | 4 | 13.3 | 0.7 |
Source: Singh and Farmer, 2009. Note: This study found no significant difference in the levels of N2-ethyl-dG adducts in the small sample of human lung DNA from smokers and non-smokers.[2]
Table 3: Supporting Data on Other Ethyl DNA Adducts in Smokers vs. Non-Smokers (Leukocyte DNA)
| Adduct | Population Group | N | Mean Level (adducts per 10^8 nucleotides) | Standard Deviation |
| 3-ethyladenine (3-etA) | Smokers | 20 | 16 | 7.8 |
| Non-smokers | 20 | 5.4 | 2.6 | |
| 7-ethylguanine (7-etG) | Smokers | 20 | 9.7 | 8.3 |
| Non-smokers | 20 | 0.3 | 0.8 |
Source: Chen et al., as cited in a recent review. These findings show significantly higher levels of other ethyl adducts in smokers, suggesting that tobacco smoke is a source of ethylating agents.
Experimental Protocols
The quantification of N2-ethyl-dG in biological samples typically involves the following key steps:
1. DNA Isolation and Purification: Genomic DNA is extracted from the biological matrix (e.g., leukocytes, tissues) using standard commercially available kits, such as the QIAamp DNA Mini Kit. The concentration and purity of the isolated DNA are determined spectrophotometrically.
2. Enzymatic Hydrolysis of DNA: The purified DNA is enzymatically digested to its constituent deoxynucleosides. A common protocol involves the use of a cocktail of enzymes:
-
Nuclease P1: To digest single-stranded DNA.
-
Alkaline Phosphatase: To remove phosphate groups.
-
Phosphodiesterase I: To cleave phosphodiester bonds.
The DNA is incubated with these enzymes in a suitable buffer (e.g., Tris-HCl with MgCl2) at 37°C for a specified period to ensure complete hydrolysis.
3. Reduction of N2-ethylidene-dG: The primary adduct formed from acetaldehyde, N2-ethylidene-dG, is unstable. To enable accurate quantification, it is chemically reduced to the stable N2-ethyl-dG. This is achieved by adding a reducing agent, typically sodium cyanoborohydride (NaBH3CN), to the DNA sample before or during the enzymatic hydrolysis.
4. Sample Clean-up and Enrichment: The hydrolyzed DNA sample is purified to remove enzymes and other interfering substances. This is often accomplished using solid-phase extraction (SPE) with a C18 cartridge. The fraction containing the nucleosides, including N2-ethyl-dG, is collected.
5. LC-MS/MS Analysis: The purified sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: The sample is injected onto a reverse-phase HPLC column (e.g., C18) to separate the different nucleosides.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify N2-ethyl-dG and its isotopically labeled internal standard (e.g., [15N5]N2-ethyl-dG). The transition of the protonated molecule to a specific product ion is monitored for both the analyte and the internal standard. For N2-ethyl-dG, a common transition monitored is m/z 296.16 > 180.16.
-
Quantification: The concentration of N2-ethyl-dG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N2-ethyl-dG.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Formation and fate of the this compound DNA adduct.
Experimental Workflow
Caption: Workflow for N2-ethyl-dG quantification in biological samples.
References
- 1. Polyamines stimulate the formation of mutagenic 1,N2-propanodeoxyguanosine adducts from acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Repair of N2-Ethylguanosine and Other DNA Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular mechanisms responsible for repairing the N2-ethylguanosine (N2-EtG) DNA adduct versus other significant DNA lesions, including O6-alkylguanine and oxidative guanine damage. The content is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of these critical cellular processes.
Overview of DNA Adduct Repair Mechanisms
DNA integrity is constantly challenged by endogenous and exogenous agents that form DNA adducts, chemical modifications to the DNA. Cells have evolved a sophisticated network of DNA repair pathways to counteract this damage and maintain genomic stability. The choice of repair pathway is largely determined by the nature and size of the DNA lesion. This guide focuses on the repair of this compound (N2-EtG), a lesion often associated with exposure to acetaldehyde, a metabolite of ethanol. Its repair will be compared with that of O6-alkylguanine adducts, commonly induced by alkylating agents, and oxidative guanine lesions, which arise from reactive oxygen species.
This compound (N2-EtG) Adduct Repair
N2-EtG is a relatively bulky lesion that protrudes into the minor groove of the DNA helix. This structural distortion has significant consequences for DNA metabolism, particularly transcription.
Primary Repair and Tolerance Mechanisms:
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): Experimental evidence strongly indicates that N2-EtG is a potent blocker of RNA polymerase II transcription.[1] This stalling of the transcription machinery is a key signal for the initiation of TC-NER.[1][2] This pathway is specifically designed to remove lesions from the transcribed strand of active genes. Key proteins involved in the recognition of the stalled polymerase and subsequent recruitment of the NER machinery include Cockayne syndrome B (CSB) and Cockayne syndrome A (CSA).[1]
-
Translesion Synthesis (TLS): When replicative DNA polymerases encounter an N2-EtG adduct, they are significantly blocked.[2] To overcome this replication block and prevent replication fork collapse, specialized low-fidelity DNA polymerases, known as translesion synthesis (TLS) polymerases, are recruited. DNA polymerase η (eta), ι (iota), and κ (kappa) have all been shown to be capable of bypassing the N2-EtG lesion, with a preference for inserting the correct nucleotide, cytosine, opposite the adduct. This represents a damage tolerance mechanism rather than direct repair.
Comparison with Other DNA Lesions
The repair strategies for N2-EtG differ significantly from those for other common DNA lesions, such as O6-alkylguanine and oxidative guanine damage.
-
O6-Alkylguanine Adducts (e.g., O6-methylguanine, O6-ethylguanine): These lesions are highly mutagenic as they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.
-
Direct Reversal: The primary and most efficient repair mechanism for O6-alkylguanine adducts is direct reversal by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. MGMT stoichiometrically transfers the alkyl group from the guanine to a cysteine residue within its own active site, thereby inactivating itself.
-
Nucleotide Excision Repair (NER): In addition to direct reversal, O6-ethylguanine can also be recognized and repaired by the NER pathway, suggesting a dual mechanism for its removal.
-
-
Oxidative Guanine Lesions (e.g., 8-oxoguanine, spiroiminodihydantoin, guanidinohydantoin): These lesions are products of oxidative stress and are among the most common types of DNA damage.
-
Base Excision Repair (BER): The vast majority of non-bulky oxidative base lesions are recognized and removed by the BER pathway. This process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. For example, 8-oxoguanine is primarily recognized by 8-oxoguanine DNA glycosylase (OGG1).
-
Nucleotide Excision Repair (NER): Some more complex, helix-distorting oxidative lesions, such as spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh), can be substrates for both BER and NER, indicating a degree of overlap between these pathways.
-
Quantitative Comparison of Repair and Bypass Efficiency
The following tables summarize key quantitative data from experimental studies, providing a comparative view of the cellular processing of these different DNA lesions.
Table 1: Translesion Synthesis (TLS) Polymerase Bypass Efficiency for N2-EtG
| DNA Polymerase | Lesion | Relative Efficiency of Correct Nucleotide (Cytosine) Insertion | Reference(s) |
| DNA Polymerase α (replicative) | N2-EtG | ~10,000-fold less efficient than opposite undamaged Guanine | |
| DNA Polymerase η (TLS) | N2-EtG | ~370-fold more efficient than DNA Polymerase α | |
| DNA Polymerase ι (TLS) | N2-EtG | Efficient bypass, with efficiency influenced by metal cofactors | |
| DNA Polymerase κ (TLS) | N2-EtG | Efficient bypass |
Table 2: Comparative Repair Kinetics of Different DNA Lesions
| Lesion | Primary Repair Pathway | Key Repair Protein(s) | Measured Repair Rate/Half-life | Reference(s) |
| This compound (N2-EtG) | TC-NER | CSB, CSA, NER machinery | Repair is dependent on active transcription. | |
| O6-Methylguanine | Direct Reversal | MGMT | Half-life of ~10-15 minutes in proficient lymphoblastoid lines. | |
| O6-Ethylguanine | Direct Reversal & NER | MGMT, NER machinery | Half-life of ~8 hours in repair-proficient human lymphoblasts. | |
| Oxidative Guanine Lesions | BER | OGG1, APE1, etc. | Varies depending on the specific lesion and cellular context. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA adduct repair. Below are outlines of key experimental protocols cited in the study of these repair mechanisms.
Host Cell Reactivation (HCR) Assay for TC-NER
This transfection-based assay measures the ability of cells to repair transcription-blocking lesions within a reporter plasmid.
-
Plasmid Preparation: A reporter plasmid (e.g., expressing luciferase) is treated with a DNA damaging agent to introduce the desired lesions (e.g., N2-EtG). A second, undamaged plasmid expressing a different reporter (e.g., β-galactosidase) is used as an internal control for transfection efficiency.
-
Transfection: The damaged reporter plasmid and the undamaged control plasmid are co-transfected into the mammalian cells of interest.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter genes.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activities of both reporter enzymes are measured.
-
Data Analysis: The activity of the reporter from the damaged plasmid is normalized to the activity of the control reporter. A higher relative reporter activity indicates more efficient repair of the transcription-blocking lesion.
In Vitro Repair Assay using Cell-Free Extracts
This assay directly measures the activity of repair pathways in a controlled in vitro setting.
-
Substrate Preparation: A DNA substrate (e.g., a plasmid or oligonucleotide) containing a site-specific lesion is prepared. The substrate is often radiolabeled to facilitate detection.
-
Cell-Free Extract Preparation: Whole-cell or nuclear extracts are prepared from the cells of interest. These extracts contain the necessary proteins for the DNA repair pathways being studied.
-
Repair Reaction: The DNA substrate is incubated with the cell-free extract in a buffer containing the necessary cofactors (e.g., ATP, dNTPs).
-
Analysis of Repair Products: The reaction products are analyzed to determine the extent of repair. For NER, this can involve detecting the excised oligomer containing the lesion. For BER, the incision at the damaged site can be monitored. This is often done using denaturing polyacrylamide gel electrophoresis and autoradiography.
32P-Postlabeling Assay for DNA Adduct Detection
This is a highly sensitive method for detecting and quantifying a wide range of DNA adducts.
-
DNA Isolation and Digestion: DNA is isolated from the cells or tissues of interest and enzymatically digested to 3'-mononucleotides.
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction.
-
32P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-32P]ATP.
-
Chromatographic Separation: The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Mass Spectrometry (MS) for Adduct Quantification
LC-MS/MS provides a highly specific and quantitative method for identifying and measuring DNA adducts.
-
DNA Isolation and Hydrolysis: DNA is isolated and hydrolyzed to nucleosides or bases, typically using a combination of enzymatic and/or chemical methods.
-
Sample Purification: The hydrolysate is purified, often by solid-phase extraction, to remove interfering substances.
-
LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The adduct of interest is separated from normal nucleosides by HPLC and then detected by the mass spectrometer operating in a selected reaction monitoring (SRM) mode for high specificity and sensitivity.
-
Quantification: The amount of the adduct is quantified by comparing its signal to that of a stable isotope-labeled internal standard.
Signaling Pathways and Cellular Responses
The cellular response to DNA damage is not limited to direct repair but also involves the activation of complex signaling networks that coordinate repair with other cellular processes like cell cycle progression and apoptosis.
This compound and Transcription-Blocking Lesions
While N2-EtG has not been shown to be a potent direct activator of the canonical ATM/ATR DNA damage signaling pathways, its ability to block transcription is a critical signal for the cell. The stalled RNA polymerase II acts as a damage sensor, initiating a cascade of events. This response is crucial for initiating TC-NER and can also lead to a global transcriptional shutdown.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for comparing DNA repair and the logical relationships between the discussed repair pathways.
Conclusion
The repair of this compound is intrinsically linked to its ability to block transcription, making Transcription-Coupled Nucleotide Excision Repair the primary pathway for its removal. This contrasts sharply with the direct reversal mechanism employed for O6-alkylguanine adducts by MGMT and the Base Excision Repair pathway that handles the majority of oxidative guanine lesions. Understanding these distinct mechanisms and the experimental approaches to study them is critical for research in toxicology, carcinogenesis, and the development of novel therapeutic strategies that target DNA repair pathways. The provided data and protocols serve as a valuable resource for professionals in these fields.
References
Carcinogenic Potential of N2-Ethylguanosine: A Comparative Analysis with Other DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA adducts, covalent modifications of DNA by reactive chemicals, are critical initiating events in chemical carcinogenesis. The type and position of the adduct can significantly influence its mutagenic and, consequently, its carcinogenic potential. This guide provides a comparative analysis of the carcinogenic potential of N2-Ethylguanosine (N2-EtG) against other key DNA adducts, namely O6-alkylguanine and N7-alkylguanine. Due to a scarcity of direct comparative in vivo carcinogenicity studies, this guide synthesizes available data on mutagenicity, DNA repair, and effects on DNA replication to infer relative carcinogenic risk.
Data Presentation: Quantitative Comparison of DNA Adduct Properties
The following tables summarize key quantitative data related to the mutagenicity and repair of N2-EtG in comparison to other ethylated and methylated guanine adducts.
| DNA Adduct | Mutagenic Lesion | Primary Mutation Type | Mutagenic Efficiency/Frequency | Replicative Bypass Efficiency | Source(s) |
| This compound (N2-EtG) | Yes (weakly mutagenic) | Single base deletions, G→T transversions | Low; less mutagenic than O6-EtG. Misincorporation of dTMP is a minor event. | Bypassed by Y-family DNA polymerases (e.g., Pol η, κ, ι) with relatively high fidelity. Can block replicative polymerases like Pol α. | [1][2] |
| O6-Ethylguanine (O6-EtG) | Yes (highly mutagenic) | G→A transitions | High; miscoding potential is significant. | Can be bypassed by some polymerases, often leading to misincorporation of thymine. | [1] |
| O6-Methylguanine (O6-MeG) | Yes (highly mutagenic) | G→A transitions | High; potent pro-mutagenic lesion. | Miscoding lesion that frequently pairs with thymine during replication. | [3] |
| N7-Ethylguanine (N7-EtG) | No (or very weakly mutagenic) | Not a primary mutagenic lesion | Very low; generally considered non-mutagenic. | Does not significantly block DNA replication. | [4] |
| N7-Methylguanine (N7-MeG) | No (or very weakly mutagenic) | Not a primary mutagenic lesion | Very low; generally considered non-mutagenic. | Does not significantly block DNA replication. |
Table 1: Comparative Mutagenicity and Replicative Bypass of Guanine Adducts. This table highlights the differences in the mutagenic potential and the ability of DNA polymerases to replicate past these adducts.
| DNA Adduct | Primary Repair Pathway(s) | Repair Efficiency | Factors Influencing Repair | Source(s) |
| This compound (N2-EtG) | Nucleotide Excision Repair (NER) | Moderate; less efficiently repaired than O6-alkylguanine adducts. | The bulky nature of the ethyl group in the minor groove likely triggers NER. | |
| O6-Ethylguanine (O6-EtG) | O6-alkylguanine-DNA alkyltransferase (AGT), Nucleotide Excision Repair (NER) | Efficient | AGT directly removes the ethyl group in a suicide reaction. NER can also recognize and remove this adduct. | |
| O6-Methylguanine (O6-MeG) | O6-alkylguanine-DNA alkyltransferase (AGT) | Highly efficient | AGT is the primary and most efficient repair mechanism. | |
| N7-Ethylguanine (N7-EtG) | Base Excision Repair (BER) following spontaneous depurination. | Efficient | The adduct is chemically unstable and can be spontaneously lost, creating an abasic site that is then repaired by BER. | |
| N7-Methylguanine (N7-MeG) | Base Excision Repair (BER) via N-methylpurine DNA glycosylase (MPG). | Efficient | Actively recognized and removed by specific DNA glycosylases. |
Table 2: DNA Repair Pathways and Efficiency for Guanine Adducts. This table outlines the primary cellular mechanisms for removing these adducts from DNA.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of DNA adduct carcinogenicity. Below are summaries of key experimental protocols cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.
-
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-free medium.
-
Methodology:
-
Strains: Multiple histidine-requiring strains of S. typhimurium with different types of mutations (e.g., frameshift, base-pair substitution) are used to detect different types of mutagens.
-
Metabolic Activation: Since many chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes, the test is often performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of the test chemical on agar plates with a minimal amount of histidine. This initial small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Scoring: After incubation, the number of revertant colonies (His+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates that the chemical is mutagenic.
-
³²P-Postlabeling Assay for DNA Adduct Detection
This is a highly sensitive method for detecting and quantifying a wide variety of DNA adducts, particularly bulky aromatic adducts, but it can be adapted for smaller alkyl adducts as well.
-
Principle: DNA is digested to individual nucleotides, and the adducted nucleotides are then radioactively labeled with ³²P. The labeled adducts are separated by chromatography and quantified by their radioactivity.
-
Methodology:
-
DNA Isolation and Digestion: High-quality DNA is isolated from tissues or cells of interest. The DNA is then enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic adducts are often enriched from the bulk of normal nucleotides, for example, by nuclease P1 digestion of normal nucleotides or by butanol extraction.
-
Radiolabeling: The enriched adducts are then labeled at their 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the spots corresponding to the adducts is measured using a phosphorimager or by scintillation counting. The level of adducts is then expressed relative to the total amount of DNA. For unstable adducts like those at the N7 position of guanine, modifications to the protocol, such as performing digestions at lower temperatures, are necessary.
-
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a key test for genotoxicity that detects chromosomal damage in mammals.
-
Principle: The assay identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (interferes with the mitotic spindle).
-
Methodology:
-
Animal Dosing: Rodents (usually mice or rats) are exposed to the test substance, typically via the intended clinical route of administration or a relevant route of human exposure. Multiple dose levels are tested, along with a negative and a positive control group.
-
Tissue Collection: At appropriate time points after the last dose, bone marrow or peripheral blood is collected.
-
Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells). Micronuclei are visible within the cytoplasm of the anucleated erythrocytes.
-
Scoring: The frequency of micronucleated PCEs is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
DNA Damage Response to Guanine Adducts
Caption: DNA damage response pathways for different guanine adducts.
Experimental Workflow for Comparative Mutagenicity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New approaches to understanding p53 gene tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
N2-Ethylguanosine's Roadblock to DNA Replication: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding how DNA adducts like N2-Ethylguanosine impede DNA replication is crucial for advancing our knowledge of carcinogenesis and developing novel therapeutic strategies. This guide provides an objective comparison of this compound's ability to block DNA replication with that of other DNA adducts, supported by experimental data and detailed methodologies.
This compound (N2-EtG) is a DNA adduct formed from exposure to acetaldehyde, a metabolite of ethanol. Its presence in the DNA template can act as a significant barrier to the progression of replicative DNA polymerases, the primary enzymes responsible for DNA synthesis. This blockage can lead to stalled replication forks, genomic instability, and ultimately, cell death or mutagenesis. However, specialized translesion synthesis (TLS) DNA polymerases can bypass such lesions, often with varying degrees of fidelity. This guide delves into the quantitative aspects of this replication blockage and compares the effects of N2-EtG to the well-characterized O6-ethylguanine (O6-EtG) adduct.
Quantitative Comparison of DNA Replication Blockage
The extent to which a DNA adduct inhibits DNA replication can be quantified by measuring the efficiency of nucleotide incorporation by DNA polymerases opposite the lesion. The following tables summarize key findings from in vitro studies, comparing the catalytic efficiency of different DNA polymerases when encountering this compound versus an unmodified guanine or other DNA adducts.
Table 1: Relative Catalytic Efficiency (kcat/Km) of Nucleotide Insertion by DNA Polymerase α (a Replicative Polymerase)
| Template Base | Incoming Nucleotide | Relative Efficiency (adduct vs. Guanine) | Reference |
| This compound | dCTP (correct) | ~10,000-fold decrease | [1][2] |
| O6-Ethylguanine | dCTP (correct) | Less significant blockage than N2-EtG | [2] |
Table 2: Relative Catalytic Efficiency (kcat/Km) of Nucleotide Insertion and Extension by DNA Polymerase η (a Translesion Synthesis Polymerase)
| Template Base | Action | Relative Efficiency (adduct vs. Guanine) | Reference |
| This compound | dCTP Insertion (correct) | ~370-fold more efficient than Pol α | [1][2] |
| This compound | Extension from G:C pair | ~3-fold more efficient than Pol α | |
| O6-Ethylguanine | dTTP Misinsertion | High misincorporation efficiency |
Table 3: Bypass Efficiency of N2-Alkyl-dG Lesions in E. coli
| DNA Adduct | Bypass Efficiency (%) | Reference |
| N2-Ethyl-dG | 36.5 | |
| N2-n-Butyl-dG | 31.5 | |
| N2-isobutyl-dG | 27.1 | |
| N2-sec-butyl-dG | 28.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the role of this compound in blocking DNA replication.
DNA Polymerase Stop Assay
This assay is used to determine the extent to which a DNA lesion can arrest the progression of a DNA polymerase.
Principle: A radiolabeled or fluorescently-labeled primer is annealed to a DNA template containing a site-specific adduct. A DNA polymerase is then used to extend the primer. If the polymerase is blocked by the adduct, primer extension will terminate, resulting in a truncated product that can be visualized by gel electrophoresis. The intensity of the band corresponding to the stalled product relative to the full-length product provides a measure of the replication blockage.
Materials:
-
DNA template oligonucleotide containing a site-specific this compound or other adduct.
-
Complementary primer, 5'-end labeled with 32P or a fluorescent dye.
-
DNA Polymerase (e.g., a replicative polymerase like DNA polymerase α or a TLS polymerase like DNA polymerase η).
-
Deoxynucleoside triphosphates (dNTPs).
-
Reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Stop solution (containing formamide and a loading dye).
-
Denaturing polyacrylamide gel.
Procedure:
-
Primer Annealing: Mix the labeled primer and the adducted DNA template in a 1:1.5 molar ratio in an annealing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.
-
Reaction Setup: In a reaction tube, combine the annealed primer-template duplex, reaction buffer, and dNTPs.
-
Initiation of Reaction: Add the DNA polymerase to the reaction mixture to initiate primer extension. Incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Time Course (Optional): Aliquots can be taken at different time points to analyze the kinetics of the blockage.
-
Termination of Reaction: Stop the reaction by adding an equal volume of stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the DNA bands using autoradiography or fluorescence imaging. Quantify the band intensities to determine the percentage of polymerase blockage at the adduct site.
Steady-State Kinetic Analysis of Nucleotide Incorporation
This method is used to determine the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide opposite a DNA lesion.
Principle: The rate of incorporation of a single dNTP opposite the adduct is measured at varying dNTP concentrations. By fitting these rates to the Michaelis-Menten equation, the catalytic efficiency (kcat/Km) of the polymerase for that specific nucleotide insertion can be determined.
Materials:
-
Annealed primer-template duplex as described in the polymerase stop assay.
-
DNA Polymerase.
-
A single species of deoxynucleoside triphosphate (dNTP) at various concentrations.
-
Reaction buffer.
-
Stop solution.
-
Denaturing polyacrylamide gel.
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes, each containing the annealed primer-template duplex and reaction buffer.
-
Varying dNTP Concentrations: Add a single dNTP species to each tube at a range of concentrations bracketing the expected Km value.
-
Initiation and Incubation: Initiate the reactions by adding the DNA polymerase. Incubate for a fixed time that ensures the reaction is in the initial velocity phase (typically <20% of the primer is extended).
-
Termination: Stop the reactions with the addition of stop solution.
-
Analysis: Separate the products by denaturing polyacrylamide gel electrophoresis and quantify the amount of extended primer.
-
Data Analysis: Plot the initial velocity of the reaction against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration. The catalytic efficiency is then determined as the kcat/Km ratio.
Visualizing the Molecular Interactions
The following diagrams illustrate the experimental workflow and the biological pathways involved in the replication of DNA containing an this compound adduct.
References
Safety Operating Guide
Navigating the Disposal of N2-Ethylguanosine: A Guide to Safe Laboratory Practices
Due to the lack of specific toxicological data, N2-Ethylguanosine should be treated as a potentially hazardous substance. A related compound, N2-Ethyl-2'-deoxyguanosine, is classified as fatal if swallowed, fatal in contact with skin, fatal if inhaled, and is a suspected carcinogen.[1] Therefore, it is imperative to handle this compound with the utmost care and to follow all institutional and regulatory guidelines for chemical waste disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The minimum required PPE includes:
-
Safety Goggles or Face Shield
-
Chemical-Resistant Gloves (e.g., Nitrile)
-
Laboratory Coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound should follow the standard operating procedures for hazardous chemical waste. This involves a systematic approach to collection, labeling, storage, and transfer.
1. Waste Collection:
-
Collect all this compound waste, including the pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, wipes), in a designated and compatible hazardous waste container.[4]
-
The container must be leak-proof and have a secure screw-top cap.[4]
-
Crucially, do not mix this compound waste with other incompatible chemical waste streams. Chemical wastes should be segregated by hazard class (e.g., keep acids separate from bases and flammables).
2. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
The label must also include the full chemical name: "This compound ".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste accumulation began.
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or bin) to prevent the spread of potential leaks.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Disposal:
-
Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain unless you have explicit approval from your institution's EHS department.
Quantitative Data for Chemical Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous chemical waste management that should be applied.
| Parameter | Guideline | Source |
| Container Filling | Do not overfill containers; leave adequate headspace for expansion. | |
| Satellite Accumulation | Follow institutional limits for the amount of waste stored in the lab. | |
| Container Removal | A full container should be removed from the lab for disposal within a specified timeframe (e.g., 72 hours). |
Experimental Workflow for Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is essential to treat this compound as potentially hazardous and to follow all institutional and regulatory guidelines for chemical waste disposal. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
Personal protective equipment for handling n2-Ethylguanosine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of n2-Ethylguanosine. Adherence to these procedures is essential to ensure personal safety and mitigate potential laboratory hazards.
This compound and its analogue, N2-Ethyl-2'-deoxyguanosine, are purine derivatives that require careful handling due to their hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies N2-Ethyl-2'-deoxyguanosine as a highly toxic substance with the following classifications[1]:
-
Acute Toxicity, Oral (Category 2): Fatal if swallowed.
-
Acute Toxicity, Dermal (Category 2): Fatal in contact with skin.
-
Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.
-
Carcinogenicity (Category 2): Suspected of causing cancer.
-
Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.
Given the severe hazard profile, all personnel must strictly follow the operational and disposal plans outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[2][3] | Provides a barrier against dermal absorption, which can be fatal.[1] Double gloving offers additional protection in case of a breach of the outer glove.[2] |
| Lab Coat | Chemical-resistant lab coat. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator is necessary. | Prevents inhalation of the compound, which can be fatal. The specific type of respirator should be determined by a formal risk assessment. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood to minimize inhalation risk.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
For creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name and appropriate hazard symbols.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this material down the drain or in regular trash.
-
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
